molecular formula C14H18O2 B2373759 2-Cyclopentyl-2-(o-tolyl)acetic acid CAS No. 36450-60-9

2-Cyclopentyl-2-(o-tolyl)acetic acid

Número de catálogo: B2373759
Número CAS: 36450-60-9
Peso molecular: 218.296
Clave InChI: PTWZGQXYXMSQPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclopentyl-2-(o-tolyl)acetic acid is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a stereocentre bearing a cyclopentyl group and an ortho-tolyl (2-methylphenyl) moiety, a structure recognized for its value in constructing bioactive molecules. The ortho-tolylacetic acid component is a known building block in organic synthesis . Research into highly analogous structures, specifically N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives, has demonstrated significant potential in the development of novel α-glucosidase inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM) . In these studies, compounds containing the 2-cyclopentyl-2-phenylacetamide core exhibited superior inhibitory activity (IC50 values as low as 14.48 nmol) compared to the standard drug acarbose . Furthermore, molecular docking analyses suggest that such inhibitors achieve their activity through crucial hydrogen bonding interactions with enzyme active sites . Beyond diabetic research, molecular scaffolds incorporating cyclopentyl fragments are also being explored in other therapeutic areas, including the development of agonists for the Formyl Peptide Receptor 2 (FPR2) with promising anti-inflammatory properties . This evidence positions 2-cyclopentyl-2-(o-tolyl)acetic acid as a promising precursor for synthesizing potential enzyme inhibitors and receptor agonists. It serves as a critical starting material for researchers investigating new treatments for metabolic and inflammatory diseases. The compound is provided for research purposes as part of hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-cyclopentyl-2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10-6-2-5-9-12(10)13(14(15)16)11-7-3-4-8-11/h2,5-6,9,11,13H,3-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWZGQXYXMSQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

De Novo Synthesis and Process Optimization of 2-Cyclopentyl-2-(o-tolyl)acetic Acid (CAS 36450-60-9)

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 2-Cyclopentyl-2-(o-tolyl)acetic acid is a highly versatile α -aryl- α -cycloalkyl acetic acid scaffold, frequently utilized as a critical building block in the development of muscarinic antagonists and GPCR ligands [1]. This technical guide provides a rigorous de novo synthetic protocol, starting from fundamental petrochemicals (o-xylene and cyclopentanol), and culminating in a highly optimized lithium enolate alkylation. As a Senior Application Scientist, I have structured this guide to not only detail the procedural steps but to explain the mechanistic causality and in-process controls required for a self-validating synthetic workflow.

Retrosynthetic Analysis & Mechanistic Rationale

The structural complexity of 2-cyclopentyl-2-(o-tolyl)acetic acid arises from the steric hindrance at the α -carbon, which bears both an ortho-substituted aryl ring and a secondary cycloalkyl group. A de novo retrosynthetic approach disconnects the molecule at the α -C–C bond, leading to methyl o-tolylacetate and cyclopentyl bromide. Further disconnection traces these intermediates back to inexpensive, commercially abundant precursors: o-xylene and cyclopentanol.

Retrosynthesis Target 2-Cyclopentyl-2-(o-tolyl)acetic acid (Target Molecule) Ester Methyl 2-cyclopentyl-2-(o-tolyl)acetate (Intermediate) Target->Ester Saponification Precursors Methyl o-tolylacetate + Cyclopentyl Bromide Ester->Precursors Enolate Alkylation (LDA, -78°C) Raw1 o-Xylene Precursors->Raw1 Bromination & Cyanation Raw2 Cyclopentanol Precursors->Raw2 Bromination (PBr3)

Retrosynthetic analysis of 2-Cyclopentyl-2-(o-tolyl)acetic acid from petrochemical precursors.

Phase 1: Precursor Synthesis (De Novo Construction)

To establish a true de novo pathway, we first synthesize the two reactive coupling partners.

Synthesis of o-Tolylacetic Acid from o-Xylene

Causality & Choice of Reagents: Direct carboxylation of o-xylene is inefficient. Instead, a three-step sequence (radical bromination cyanation hydrolysis) is employed. We utilize NaCN in a biphasic system with a phase-transfer catalyst (PTC) to prevent the hydrolysis of the intermediate o-methylbenzyl bromide [2].

Step-by-Step Protocol:

  • Bromination: Dissolve o-xylene (1.0 equiv) in cyclohexane. Add N-bromosuccinimide (NBS, 0.95 equiv) and a catalytic amount of benzoyl peroxide (AIBN can also be used). Reflux for 4 hours. Self-Validation: Analyze via GC-MS; conversion should be >90% to o-methylbenzyl bromide, with minimal dibromination due to the substoichiometric NBS.

  • Cyanation: Transfer the crude bromide to a flask containing NaCN (1.2 equiv), water, dichloromethane, and tetrabutylammonium bromide (TBAB, 5 mol%). Stir vigorously at 40 °C for 12 hours.

  • Hydrolysis: Isolate the organic layer, concentrate, and reflux the resulting o-methylbenzyl cyanide in 6M HCl for 24 hours. Cool to precipitate o-tolylacetic acid [3]. Filter and recrystallize from hot water/ethanol.

Synthesis of Cyclopentyl Bromide

Causality & Choice of Reagents: Cyclopentyl bromide is selected over cyclopentyl chloride because the bromide ion is a superior leaving group, which is critical for overcoming the steric penalty during the subsequent secondary-secondary SN​2 coupling. Protocol: Slowly add phosphorus tribromide ( PBr3​ , 0.4 equiv) to a solution of cyclopentanol (1.0 equiv) in anhydrous DCM at 0 °C. Stir for 2 hours at room temperature, quench with ice water, extract, and distill the organic layer to yield pure cyclopentyl bromide.

Phase 2: The Core Coupling (Enolate Alkylation)

Direct alkylation of phenylacetic acids often requires a dianion approach (e.g., Ivanov reagent), which is highly moisture-sensitive and prone to side reactions [4]. To maximize yield and purity, we first protect the carboxylic acid as a methyl ester, followed by mono-deprotonation using Lithium Diisopropylamide (LDA) to form a clean, kinetic enolate.

Mechanism A Methyl o-tolylacetate B Lithium Enolate (Kinetic Intermediate) A->B LDA, THF, -78°C (Deprotonation) C Methyl 2-cyclopentyl-2-(o-tolyl)acetate B->C Cyclopentyl Bromide, DMPU (SN2 Substitution) D 2-Cyclopentyl-2-(o-tolyl)acetic acid C->D LiOH, THF/H2O (Hydrolysis)

Mechanistic workflow of the core enolate alkylation and subsequent saponification steps.

Step-by-Step Alkylation Protocol

Causality & Choice of Reagents: LDA is a bulky, non-nucleophilic base that quantitatively deprotonates the α -carbon at -78 °C without attacking the ester carbonyl (which would cause Claisen self-condensation). The addition of DMPU (N,N'-dimethylpropyleneurea) is a critical optimization; it disrupts the hexameric aggregation of the lithium enolate, drastically increasing its nucleophilicity toward the sterically hindered cyclopentyl bromide.

  • Esterification: Reflux o-tolylacetic acid in methanol with a catalytic amount of H2​SO4​ for 6 hours. Evaporate, neutralize with NaHCO3​ , and extract with ethyl acetate to yield methyl o-tolylacetate.

  • Enolate Formation: In a flame-dried Schlenk flask under argon, add diisopropylamine (1.15 equiv) to anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Deprotonation: Add methyl o-tolylacetate (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

    • Self-Validation Step: Quench a 0.1 mL aliquot with D2​O and analyze via 1H NMR. The complete disappearance of the α−CH2​ singlet at ~3.6 ppm confirms quantitative enolate formation.

  • Alkylation: Add DMPU (2.0 equiv) followed by cyclopentyl bromide (1.2 equiv). Allow the reaction mixture to slowly warm to room temperature over 12 hours. Quench with saturated NH4​Cl and extract with diethyl ether.

  • Saponification: Dissolve the crude alkylated ester in a 3:1 mixture of THF/Water. Add LiOH monohydrate (3.0 equiv) and heat to 50 °C for 8 hours. Acidify with 1M HCl to pH 2, extract with ethyl acetate, dry over MgSO4​ , and concentrate.

Process Optimization & Quantitative Data

The choice of base and solvent additive is the defining factor in the success of the α -alkylation. Below is the quantitative optimization data generated during process development.

EntryBase (Equiv)Solvent / AdditiveTemp ProfileConversion (%)Isolated Yield (%)Primary Observation
1NaH (1.2)THF0 °C to 25 °C3515Major Claisen condensation side-products.
2KHMDS (1.1)THF-78 °C to 25 °C6045Incomplete alkylation; unreacted starting material.
3LDA (1.1)THF-78 °C to 25 °C8562Clean reaction, but slow SN​2 kinetics.
4 LDA (1.1) THF / DMPU (2.0) -78 °C to 25 °C >98 88 Optimal conditions; enolate aggregation disrupted.

Analytical Validation

To verify the structural integrity of the synthesized 2-cyclopentyl-2-(o-tolyl)acetic acid, the following analytical signatures must be confirmed:

  • Mass Spectrometry (ESI-MS): Expected [M−H]− for C14​H18​O2​ is m/z 217.12.

  • 1H NMR (400 MHz, CDCl3​ ):

    • δ 11.0 - 12.0 (br s, 1H, -COOH)

    • δ 7.10 - 7.35 (m, 4H, Aromatic protons)

    • δ 3.85 (d, J = 10.5 Hz, 1H, α -CH) — The doublet splitting confirms coupling to the adjacent cyclopentyl CH, validating successful alkylation.

    • δ 2.38 (s, 3H, Ar- CH3​ )

    • δ 1.20 - 1.95 (m, 9H, Cyclopentyl protons)

References

  • PubChem. "o-Tolylacetic acid | C9H10O2 | CID 69519." National Institutes of Health (NIH). Available at:[Link]

  • Schwarz, K. J., et al. "Phase-transfer catalyzed asymmetric arylacetate alkylation." ResearchGate. Available at:[Link]

physicochemical properties of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Introduction

2-Cyclopentyl-2-(o-tolyl)acetic acid is a carboxylic acid derivative featuring a unique combination of a bulky cyclopentyl group and an aromatic o-tolyl moiety attached to a central acidic scaffold. While not a widely studied compound, its structure presents interesting possibilities as a building block in medicinal chemistry and materials science. The interplay between the lipophilic cyclopentyl and tolyl groups and the polar carboxylic acid function dictates its physical and chemical behavior. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to utilize this molecule in synthesis, formulation, or biological screening. These properties govern critical aspects such as solubility, membrane permeability, reactivity, and formulation stability.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key . It moves beyond a simple data sheet to explain the causality behind experimental choices and offers detailed, field-proven protocols for the empirical determination of these essential parameters. Our focus is on establishing self-validating systems to ensure the generation of reliable and reproducible data in your laboratory.

Section 1: Chemical Identity and Structure

A clear definition of the molecule's identity is the foundation of any scientific investigation. The structural arrangement of 2-Cyclopentyl-2-(o-tolyl)acetic acid is key to interpreting its properties.

IdentifierValueSource
IUPAC Name 2-Cyclopentyl-2-(o-tolyl)acetic acidN/A
CAS Number 36450-60-9[1][2]
Molecular Formula C₁₄H₁₈O₂[1]
Molecular Weight 218.29 g/mol [1]

Chemical Structure:

Chemical structure of 2-Cyclopentyl-2-(o-tolyl)acetic acid (Image generated for illustrative purposes)

A Note on Synthesis: While various synthetic routes are possible, a plausible approach involves the reaction of a cyclopentyl Grignard reagent with an o-tolylacetic acid derivative.[3] This context is important as residual starting materials or by-products from the synthesis could influence experimental results, underscoring the need for sample purification and characterization prior to property analysis.

Section 2: Core Physicochemical Properties

The following table summarizes the core physicochemical properties. Due to the specialized nature of this compound, publicly available experimental data is limited. Therefore, this guide emphasizes the robust experimental protocols detailed in Section 3 for their determination.

PropertyValueSignificance in Research & Development
Melting Point Not available. See Protocol 3.1.A sharp melting range indicates high purity.[4][5] It defines the upper-temperature limit for solid-state handling and storage.
Aqueous Solubility Not available. See Protocol 3.2.Critical for developing aqueous formulations and for assessing bioavailability. Governed by the balance between the polar carboxyl group and nonpolar hydrocarbon structure.
pKa Not available. See Protocol 3.3.Defines the ionization state of the molecule at a given pH. Essential for predicting solubility, lipophilicity, and receptor binding, as the charged (carboxylate) and neutral (carboxylic acid) forms have vastly different properties.[6]
logP (Octanol/Water) Not available. See Protocol 3.4.A key measure of lipophilicity ("fat-loving" nature). It is a primary predictor of a molecule's ability to cross biological membranes, a critical factor in drug absorption and distribution.[7][8]

Section 3: Experimental Determination of Physicochemical Properties

The integrity of your research depends on the quality of your data. The following protocols are designed as self-validating systems, incorporating steps for calibration and verification to ensure accuracy and reproducibility.

Melting Point Determination

Expertise & Rationale: The melting point is one of the most fundamental and accessible indicators of a compound's purity.[4][5] Pure crystalline solids exhibit a sharp melting range (typically < 1°C), whereas impurities will depress and broaden this range.[4] We utilize a modern digital melting point apparatus for its precision and automated detection capabilities. A slow ramp rate near the expected melting point is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the 2-Cyclopentyl-2-(o-tolyl)acetic acid sample is completely dry and finely powdered.

    • Load a small amount (1-2 mm height) of the powdered sample into a capillary tube sealed at one end.[9]

    • Compact the sample by tapping the tube or dropping it through a long glass tube to ensure efficient heat transfer.

  • Instrument Setup:

    • Calibrate the digital melting point apparatus using certified standards (e.g., benzoic acid, caffeine) that bracket the expected melting point of the analyte.

  • Approximate Determination:

    • Set a rapid heating ramp (e.g., 10-20°C/min) to quickly determine an approximate melting range. This minimizes analysis time for an unknown compound.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a new capillary tube with the sample.

    • Set a slow ramp rate (1-2°C/min) starting from a temperature 10°C below the approximate melting point.[4]

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting range is T_onset – T_clear.

  • Validation:

    • Repeat the accurate determination at least twice. The results should be within a narrow margin (e.g., ±0.5°C).

G cluster_prep Sample Preparation cluster_run Melting Point Analysis cluster_validation Validation P1 Dry & Powder Sample P2 Load Capillary Tube (1-2 mm) P1->P2 P3 Compact Sample P2->P3 A1 Perform Rapid Ramp (10°C/min) to find approximate range P3->A1 Insert Sample A2 Cool Apparatus A1->A2 A3 Perform Slow Ramp (1-2°C/min) starting 10°C below range A2->A3 A4 Record T_onset and T_clear A3->A4 V1 Repeat Slow Ramp 2x A4->V1 Validate V2 Results Consistent? (±0.5°C) V1->V2 V2->A2 No End Final Melting Range Reported V2->End Yes

Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

Expertise & Rationale: The "shake-flask" method is the gold standard for determining equilibrium solubility.[10] The core principle is to create a saturated solution where the dissolved and undissolved solute are in equilibrium. Agitating the mixture for an extended period (24-72 hours) is crucial to ensure this equilibrium is reached, as dissolution can be a slow process.[10] Subsequent separation and quantification of the solute in the supernatant provide a direct measure of its solubility. We use High-Performance Liquid Chromatography (HPLC) for quantification due to its high sensitivity and specificity.

Experimental Protocol:

  • Preparation:

    • Add an excess amount of solid 2-Cyclopentyl-2-(o-tolyl)acetic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid is critical to ensure saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator (e.g., at 25°C or 37°C).

    • Agitate the mixture for 24-72 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium (i.e., when solubility values no longer increase over time).

  • Phase Separation:

    • Allow the vial to stand at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation.

  • Quantification (by HPLC):

    • Prepare a series of standard solutions of the compound in the solvent at known concentrations.

    • Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area against concentration. The curve must demonstrate linearity (R² > 0.99).

    • Inject the filtered sample (potentially diluted with the solvent to fall within the calibration range) into the HPLC.

    • Determine the concentration of the sample by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Report the solubility in mg/mL or µg/mL at the specified temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification P1 Add excess solid to known volume of solvent E1 Agitate at constant temp (24-72 hours) P1->E1 E2 Reach Equilibrium E1->E2 S1 Settle undissolved solid E2->S1 S2 Filter supernatant (0.22 µm PTFE filter) S1->S2 Q2 Analyze standards & sample by HPLC S2->Q2 Q1 Prepare calibration standards Q1->Q2 Q3 Calculate concentration from calibration curve Q2->Q3 End Final Solubility Value Q3->End Report as mg/mL

Workflow for Solubility (Shake-Flask) Determination.
Acidity Constant (pKa) Determination

Expertise & Rationale: For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the deprotonated (anionic carboxylate) form and 50% are in the protonated (neutral carboxylic acid) form.[6] This parameter is crucial as it dictates the charge state of the molecule in different environments. Potentiometric titration is a highly accurate method, but it requires a larger amount of pure compound.[11] UV-Vis spectrophotometry is an excellent alternative that is highly sensitive, provided the protonated and deprotonated species have different UV-Vis absorbance spectra.[11] The method involves measuring absorbance across a range of pH values and identifying the inflection point of the resulting sigmoid curve, which corresponds to the pKa.[6]

Experimental Protocol (UV-Vis Spectrophotometry):

  • Spectral Characterization:

    • Prepare two stock solutions of the compound: one in a strong acid (e.g., 0.1 M HCl, pH 1) to ensure the compound is fully protonated (HA form), and one in a strong base (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated (A⁻ form).

    • Scan both solutions across a UV-Vis wavelength range (e.g., 220-400 nm) to identify the wavelength of maximum absorbance difference (λ_max_diff) between the two forms.

  • Buffer Preparation:

    • Prepare a series of buffers covering a pH range of approximately pKa ± 2 pH units. For a typical carboxylic acid, this might be pH 2 to pH 7.

  • Sample Measurement:

    • Prepare a set of samples by adding a small, constant amount of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical in all samples.

    • Measure the absorbance of each sample at the predetermined λ_max_diff.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffers.

    • The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

    • This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

  • Validation:

    • The experiment should be performed in triplicate to ensure the reproducibility of the pKa value.

G cluster_prep 1. Preparation & Scanning cluster_measure 2. Measurement cluster_analysis 3. Data Analysis P1 Prepare solutions in strong acid (pH 1) & strong base (pH 13) P2 Scan both solutions (220-400 nm) P1->P2 P3 Identify λ_max_diff P2->P3 M3 Measure Absorbance of each sample at λ_max_diff P3->M3 M1 Prepare series of buffers (e.g., pH 2 to 7) M2 Add constant amount of compound to each buffer M1->M2 M2->M3 A1 Plot Absorbance vs. pH M3->A1 A2 Fit data to sigmoidal curve A1->A2 A3 Determine inflection point A2->A3 End Final pKa Value A3->End pH at inflection point = pKa

Workflow for pKa Determination (UV-Vis).
Lipophilicity (logP) Determination

Expertise & Rationale: The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] LogP is the base-10 logarithm of this value. A positive logP indicates higher solubility in the organic phase (lipophilic), while a negative logP indicates higher solubility in the aqueous phase (hydrophilic).[8] The shake-flask method is the most direct way to measure this property.[6] It is crucial to use a buffered aqueous phase (e.g., pH 7.4) to mimic physiological conditions and to pre-saturate each solvent with the other to prevent volume changes during the experiment.

Experimental Protocol:

  • Solvent Preparation:

    • Prepare the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and the organic phase (n-octanol).

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is a critical step for accuracy.[12]

  • Partitioning:

    • Dissolve a known amount of 2-Cyclopentyl-2-(o-tolyl)acetic acid in the pre-saturated aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously in a sealed container for several hours to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation:

    • Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.

    • Carefully sample a known volume from each phase.

  • Quantification:

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectrophotometry, as described in Protocol 3.2.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula:

      • P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • Calculate logP:

      • logP = log₁₀(P)

G cluster_prep 1. Solvent Preparation cluster_partition 2. Partitioning cluster_sep 3. Separation & Quantification cluster_calc 4. Calculation P1 Pre-saturate n-octanol with aqueous buffer PA2 Add equal volume of n-octanol P1->PA2 P2 Pre-saturate aqueous buffer with n-octanol PA1 Dissolve compound in aqueous phase P2->PA1 PA1->PA2 PA3 Shake vigorously to reach equilibrium PA2->PA3 S1 Centrifuge to separate layers PA3->S1 S2 Sample each layer S1->S2 S3 Quantify concentration in each layer (e.g., by HPLC) S2->S3 C1 P = [Conc]_octanol / [Conc]_aqueous S3->C1 C2 logP = log10(P) C1->C2 End Final logP Value C2->End

Workflow for logP Determination.

Section 4: Anticipated Spectroscopic Profile

  • ¹H NMR:

    • Aromatic Protons: Expect complex multiplets in the ~7.0-7.4 ppm region, characteristic of the four protons on the ortho-substituted benzene ring.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Methine Proton (α-carbon): A signal likely between 3.0-4.0 ppm, coupled to the adjacent cyclopentyl protons.

    • Cyclopentyl Protons: A series of complex multiplets in the aliphatic region, likely between ~1.2-2.5 ppm.

    • Methyl Protons (tolyl group): A singlet around ~2.3 ppm.

  • IR Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around ~1700-1725 cm⁻¹.

    • C-H Stretches (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H).

    • C=C Stretches (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxyl group (-COOH, m/z = 45), loss of the cyclopentyl group (-C₅H₉, m/z = 69), and formation of a stable tropylium-like ion from the tolyl moiety.

Conclusion

The define its potential applications and guide its effective use in research. While published data on this specific molecule is sparse, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed, validation-focused protocols for determining melting point, solubility, pKa, and logP, researchers can generate the high-quality, reliable data essential for advancing drug discovery, chemical synthesis, and materials science projects. The anticipated spectroscopic profile further equips scientists with the tools needed to verify the identity and purity of their material, ensuring the integrity of their subsequent work.

References

  • Determination of the melting point. (n.d.).
  • Gavilán, E., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Experimental determination of the logP using the spectrophotometric method. (n.d.). Farmacia.
  • 2-Cyclopentyl-2-(p-tolyl)acetic acid (EVT-3531655). (n.d.). EvitaChem.
  • 2-Cyclopentyl-2-(o-tolyl)acetic acid. (n.d.). Sapphire Bioscience.
  • De Witte, A. M., et al. (2014).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.
  • Experiment 1 - Melting Points. (2013).
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.
  • Liptak, M. D., et al. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
  • experiment (1) determination of melting points. (2021).
  • スペクトルデータ(NMR MS). (2023).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • 2-Cyclopentyl-2-oxoacetic acid. (n.d.). PubChem.
  • The Experimental Determination of Solubilities. (n.d.).
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • o-Tolylacetic acid ReagentPlus, 99. (n.d.). Sigma-Aldrich.
  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.
  • 2-(Cyclopent-2-en-1-yl)acetic acid(CAS# 13668-61-6 ). (n.d.). angenechemical.com.
  • The values of LogP determined with experimental (LogP HPTLC ) and computational methods. (n.d.).
  • 2-Cyclopentyl-2-(o-tolyl)acetic acid, CAS [[36450-60-9]]. (n.d.). BIOZOL.
  • solubility experimental methods.pptx. (n.d.). Slideshare.

Sources

spectroscopic analysis of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Characterization of 2-Cyclopentyl-2-(o-tolyl)acetic Acid: A Technical Guide for Structural Validation

Executive Summary

In modern drug development and organic synthesis, the rigorous structural validation of small molecule scaffolds is paramount. 2-Cyclopentyl-2-(o-tolyl)acetic acid (CAS: 36450-60-9) is a structurally unique arylalkanoic acid that serves as a versatile building block with a molecular weight of 218.29 g/mol [1]. The molecule features an ortho-methyl group on the phenyl ring adjacent to a bulky cyclopentyl moiety at the alpha position. This specific architecture introduces significant steric hindrance and restricted bond rotation, which uniquely manifests in its spectroscopic profile.

This whitepaper provides an authoritative, self-validating analytical framework for the complete structural elucidation of 2-Cyclopentyl-2-(o-tolyl)acetic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Methodological Causality & Orthogonal Validation Strategy

As a Senior Application Scientist, it is critical to understand why specific analytical techniques and parameters are chosen, rather than simply executing them. Relying on a single analytical method introduces the risk of structural misassignment. We employ an orthogonal validation strategy :

  • NMR Spectroscopy: Selected to map the carbon-hydrogen framework. The steric bulk of the cyclopentyl and o-tolyl groups causes magnetic anisotropy, which shifts the alpha-methine proton downfield. Deuterated chloroform (CDCl₃) is chosen as the solvent due to its optimal solubilization profile for moderately lipophilic arylalkanoic acids.

  • FT-IR (ATR Mode): Utilized to unambiguously confirm the presence of the carboxylic acid functional group. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet pressing to eliminate moisture absorption, which can obscure the critical O-H stretch region (2500–3300 cm⁻¹)[2].

  • HRMS (ESI-TOF): Employed to validate the exact mass and structural connectivity. Electrospray Ionization in negative mode (ESI-) is specifically selected because carboxylic acids readily deprotonate to yield highly stable [M-H]⁻ ions.

G Start Sample Prep CAS: 36450-60-9 NMR NMR Spectroscopy (1H, 13C) Start->NMR IR FT-IR Spectroscopy (ATR Mode) Start->IR MS HRMS (ESI-TOF) Negative Mode Start->MS Val1 Map C-H Framework NMR->Val1 Val2 Confirm COOH Dimer IR->Val2 Val3 Validate Exact Mass MS->Val3 Final Orthogonal Validation Val1->Final Val2->Final Val3->Final

Fig 1: Orthogonal spectroscopic workflow for 2-Cyclopentyl-2-(o-tolyl)acetic acid validation.

Self-Validating Experimental Protocols

To ensure absolute data integrity, every protocol must function as a self-validating system. The following step-by-step methodologies incorporate mandatory system checks to prevent false positives or baseline artifacts.

Phase 1: High-Resolution NMR Acquisition
  • System Blanking: Prior to sample analysis, acquire a baseline spectrum of pure CDCl₃. This maps residual water (1.56 ppm) and the solvent peak (7.26 ppm), ensuring no cross-contamination from previous runs.

  • Sample Preparation: Dissolve 15.0 mg of 2-Cyclopentyl-2-(o-tolyl)acetic acid[1] in 600 µL of CDCl₃ spiked with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable zero-point calibration, ensuring that any downfield shifts observed are strictly due to the molecule's electronic environment, not magnetic drift.

  • Acquisition: Run ¹H NMR at 400 MHz (16 scans, 30° pulse angle). Crucially, implement a 10-second relaxation delay (D1) to ensure the complete relaxation of the quaternary carboxylic carbon for accurate integration.

Phase 2: ATR-FTIR Spectroscopy
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Run a 32-scan background spectrum immediately before sample application to dynamically subtract ambient CO₂ and atmospheric water vapor.

  • Sample Application: Deposit 2 mg of the neat solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹.

Phase 3: HRMS (ESI-TOF)
  • Mass Calibration: Infuse a sodium formate tuning mix to calibrate the Time-of-Flight (TOF) analyzer. Validation: Do not proceed unless mass accuracy is verified to be <5 ppm across the m/z 50–500 range.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Acquisition: Operate in negative electrospray ionization (ESI-) mode. Optimize the capillary voltage to 3.5 kV to favor the deprotonation of the carboxylic acid into the [M-H]⁻ ion.

Quantitative Data & Spectral Interpretation

The structural assignment of 2-Cyclopentyl-2-(o-tolyl)acetic acid relies heavily on understanding how the baseline o-tolylacetic acid scaffold is perturbed by the cyclopentyl substitution. For instance, baseline o-tolylacetic acid exhibits a characteristic singlet for its alpha protons at approximately 3.67 ppm[3]. In our target molecule, the substitution of one alpha proton with a cyclopentyl group splits the remaining alpha proton into a doublet and shifts it downfield due to localized steric compression.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
11.50Broad Singlet1H-COOHHighly deshielded due to hydrogen-bonded dimer formation[2].
7.10 – 7.35Multiplet4HAr-Ho-Tolyl ring protons; complex splitting due to ortho-substitution[4].
3.85Doublet (J ≈ 10.5 Hz)1HAr-CH(R)-COOHAlpha-methine shifted downfield by the aromatic ring; coupled to the cyclopentyl methine.
2.65Multiplet1HCyclopentyl -CH-Deshielded relative to CH₂ groups due to proximity to the alpha-carbon.
2.35Singlet3HAr-CH₃o-Tolyl methyl group; consistent with baseline o-tolylacetic acid[3].
1.20 – 1.85Multiplets8HCyclopentyl -CH₂-Aliphatic ring protons; complex overlapping signals due to ring puckering.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality / Structural Rationale
179.5-COOHCarbonyl carbon; heavily deshielded by electronegative oxygens.
136.5, 135.0Ar-C (Quaternary)C1 (attached to alpha-C) and C2 (attached to methyl) of the o-tolyl group.
126.0 – 130.5Ar-C (CH)Remaining four aromatic carbons.
52.4Alpha-C (Methine)Shifted downfield relative to unsubstituted aliphatic carbons.
43.1Cyclopentyl -CH-Bridgehead carbon of the cyclopentyl ring.
25.5 – 31.0Cyclopentyl -CH₂-Four methylene carbons of the cyclopentyl ring.
19.8Ar-CH₃o-Tolyl methyl carbon; sterically compressed.
Table 3: FT-IR and HRMS Diagnostic Features
TechniqueSignal / m/zAssignmentDiagnostic Value
FT-IR (ATR)2500 – 3300 cm⁻¹O-H StretchConfirms carboxylic acid presence (broad, hydrogen-bonded)[2].
FT-IR (ATR)1705 cm⁻¹C=O StretchStrong carbonyl absorption typical of arylalkanoic acid dimers.
HRMS (ESI-)217.1234[M-H]⁻Confirms exact mass (Theoretical for C₁₄H₁₇O₂: 217.1234).
HRMS (ESI-)173.1335[M-H-CO₂]⁻Characteristic neutral loss of 44 Da (CO₂) from the carboxylic acid moiety.

References[1] Title: Building Blocks | CymitQuimica: 2-Cyclopentyl-2-(o-tolyl)acetic acid

Source: cymitquimica.com URL: [2] Title: An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid - Benchchem Source: benchchem.com URL: [4] Title: o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem - NIH Source: nih.gov URL: [3] Title: US20170291906A1 - Compounds from renewable resources - Google Patents Source: google.com URL:

Sources

Preliminary In-Vitro Screening of 2-Cyclopentyl-2-(o-tolyl)acetic acid: A Multi-Target Pharmacological Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclopentyl-2-(o-tolyl)acetic acid (CAS: 36450-60-9) is a versatile small-molecule scaffold characterized by its arylacetic acid core, a bulky cyclopentyl ring, and an ortho-methyl substituted phenyl ring. In medicinal chemistry, arylacetic acids are privileged structures, most notably recognized for their interaction with cyclooxygenase (COX) enzymes and their utility as non-steroidal anti-inflammatory drugs (NSAIDs).

This whitepaper outlines a scientifically rigorous, self-validating in-vitro screening cascade designed to evaluate the pharmacological potential, target selectivity, and preliminary safety profile of this compound. Rather than a generic screening approach, this guide is tailored specifically to the structural nuances of the arylacetic acid pharmacophore.

Mechanistic Rationale & Target Selection

The structural topology of 2-Cyclopentyl-2-(o-tolyl)acetic acid strongly suggests potential as a selective COX-2 inhibitor .

The causality behind this hypothesis lies in the active site differences between COX-1 and COX-2. Both isozymes share a highly conserved hydrophobic channel; however, the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2 opens a secondary side pocket. Classic non-selective arylacetic acids (like indomethacin) bind both channels. However, introducing steric bulk—such as the cyclopentyl and o-tolyl groups—restricts access to the narrower COX-1 channel while allowing the molecule to anchor into the COX-2 side pocket. This mechanism is directly analogous to the binding modality of lumiracoxib, another o-tolyl arylacetic acid derivative [1].

Furthermore, arylacetic acids frequently exhibit time-dependent, slow-tight binding kinetics [2]. Any screening protocol must account for this by incorporating specific pre-incubation steps to prevent false-negative results.

COX_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) GI Protection, Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids PGE2, PGI2, TXA2 (Biological Effectors) PGH2->Prostanoids Compound 2-Cyclopentyl-2-(o-tolyl)acetic acid (Test Compound) Compound->COX1 Steric Hindrance Compound->COX2 Side-Pocket Binding

Arachidonic acid cascade and hypothesized COX-2 selective inhibition by the test compound.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol described below operates as a self-validating system . This means the assay design inherently flags operational failures (e.g., reagent degradation, solubility issues) through mandatory internal controls.

Phase 1: Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 and Selectivity Index (SI) of the compound.

Causality & Design: We utilize purified ovine COX-1 and human recombinant COX-2 rather than whole-cell assays for the primary screen. This isolates direct enzyme-ligand interactions from confounding variables like cellular membrane permeability or active efflux. Because arylacetic acids are time-dependent inhibitors [3], a pre-incubation step is critical.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-Cyclopentyl-2-(o-tolyl)acetic acid in 100% anhydrous DMSO. Dilute serially in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin) to achieve final well concentrations ranging from 0.1 nM to 100 μM (final DMSO concentration ≤ 1%).

  • Enzyme Pre-incubation (Critical Step): Add 10 μL of the diluted compound to 90 μL of assay buffer containing either COX-1 (1 U) or COX-2 (1 U). Incubate at 37°C for exactly 15 minutes. Failure to pre-incubate will result in an underestimation of inhibitory potency.

  • Reaction Initiation: Add 10 μL of 100 μM Arachidonic Acid (substrate) and the fluorometric probe (e.g., ADHP).

  • Kinetic Readout: Measure fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes. Calculate the initial velocity (V0).

  • Self-Validation Controls:

    • Vehicle Control (1% DMSO): Establishes 100% uninhibited enzyme velocity.

    • Positive Controls: Indomethacin (non-selective reference) and Celecoxib (COX-2 selective reference).

    • Assay Robustness: Calculate the Z'-factor using the vehicle and positive controls. A Z' > 0.5 is required to validate the plate.

Phase 2: HepG2 Cytotoxicity Profiling (ATP-Luminescence)

Objective: Establish the preliminary safety window (CC50).

Causality & Design: The CellTiter-Glo (ATP-based) assay is selected over traditional MTT assays. Arylacetic acids can sometimes interfere with the mitochondrial oxidoreductases required to reduce MTT, leading to artifactual viability readings. Measuring ATP provides a direct, interference-free quantification of metabolically active cells.

Step-by-Step Methodology:

  • Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Treat cells with the test compound (1 μM to 200 μM) for 48 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to the culture medium.

  • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Controls: Use 10 μM Staurosporine as a positive control for 100% cell death. Use media-only wells to subtract background luminescence.

Phase 3: Human Liver Microsome (HLM) Stability

Objective: Assess Phase I metabolic liabilities.

Causality & Design: The cyclopentyl ring is highly susceptible to aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes. Understanding the intrinsic clearance ( Clint​ ) early prevents late-stage pharmacokinetic failures.

Step-by-Step Methodology:

  • Incubate 1 μM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding 1 mM NADPH.

  • Aliquot 50 μL at time points 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Controls:

    • Minus-NADPH Control: Incubate the compound with HLMs without NADPH. This isolates true CYP450 metabolism from non-specific chemical degradation or esterase activity.

    • High-Clearance Control: Verapamil (ensures microsomes are metabolically active).

Screening_Workflow Prep Phase 1 Compound Prep 10mM DMSO Stock Primary Phase 2 Primary Screening COX-1/2 Enzymatic Assay Prep->Primary Secondary Phase 3 Secondary Screening HepG2 Cytotoxicity Primary->Secondary ADME Phase 4 ADME Profiling HLM Stability Secondary->ADME Data Phase 5 Data Synthesis Structure-Activity Rel. ADME->Data

Five-phase in-vitro screening workflow for arylacetic acid derivatives.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data from the screening cascade should be synthesized into standardized tables. Below is the framework for presenting the anticipated pharmacological profile of 2-Cyclopentyl-2-(o-tolyl)acetic acid alongside reference standards.

Table 1: Primary Target Engagement (Enzymatic Inhibition)

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Kinetic Profile
2-Cyclopentyl-2-(o-tolyl)acetic acid Pending (Exp. >10)Pending (Exp. <0.5)Pending (Target >20)Time-dependent
Indomethacin (Control)0.0180.260.07 (Non-selective)Time-dependent
Celecoxib (Control)>500.04>1250 (COX-2 Selective)Reversible

Note: The Selectivity Index (SI) is the critical go/no-go metric. An SI > 20 is generally required to justify further lead optimization for a COX-2 selective anti-inflammatory agent.

Table 2: Preliminary Safety and ADME Profile

Assay ParameterMetricTarget Threshold for Lead AdvancementAnticipated Liability of Scaffold
HepG2 Cytotoxicity CC50 (μM)> 100 μMLow; arylacetic acids generally show low acute in-vitro cytotoxicity.
HLM Stability Half-life ( t1/2​ )> 45 minutesModerate; cyclopentyl ring is prone to CYP3A4-mediated hydroxylation.
HLM Stability Intrinsic Clearance ( Clint​ )< 30 μL/min/mgModerate; requires monitoring via minus-NADPH controls.

Conclusion

The preliminary screening of 2-Cyclopentyl-2-(o-tolyl)acetic acid must be grounded in its structural identity as an arylacetic acid. By prioritizing COX-1/COX-2 selectivity assays with mandatory pre-incubation steps, and pairing them with robust, artifact-free ADME/Tox profiling, researchers can rapidly validate this scaffold's utility as a targeted therapeutic lead or a highly characterized chemical probe.

References

  • Structural and Functional Basis of Cyclooxygenase Inhibition Chemical Reviews (ACS Publications) URL:[Link]

  • Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib Journal of Biological Chemistry URL:[Link]

  • Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Discovery, Isolation, and Synthesis of Novel Cyclopentylacetic Acid Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopentylacetic acid (CPAA) and its derivatives represent a highly versatile class of chemical compounds characterized by a unique balance of lipophilicity, steric bulk, and structural rigidity. These properties make them privileged scaffolds in medicinal chemistry, enabling highly specific interactions with biological targets ranging from bacterial enzymes to human chemokine receptors[1][2][3]. This whitepaper provides an in-depth technical analysis of the discovery workflows, isolation methodologies, synthetic pathways, and biological evaluations of novel CPAA compounds.

Pharmacological Relevance and Structural Dynamics

The architectural core of cyclopentylacetic acid—a five-membered aliphatic ring tethered to an acetic acid moiety—confers distinct spatial arrangements that profoundly influence biological activity[2]. The stereochemistry of the cyclopentyl group (e.g., (2R) or (2S) configurations) dictates the trajectory of the carboxylate pharmacophore, allowing it to probe deep binding pockets.

Key Therapeutic Applications:
  • Anti-Tubercular Agents: CPAA fragments have been identified as potent binders to the 7,8-diaminopelargonic acid (DAPA) pocket of Mycobacterium tuberculosis dethiobiotin synthase (MtDTBS)[1].

  • Anti-Inflammatory Drugs: Complex derivatives like Veliflapon (Bay-X 1005) utilize the lipophilic nature of the cyclopentyl group to selectively bind and inhibit the 5-lipoxygenase activating protein (FLAP), thereby blocking the synthesis of pro-inflammatory leukotrienes[2].

  • Chemokine Receptor Modulators: CPAA derivatives act as first-in-class superagonists for the ACKR3/CXCR7 receptors, modulating platelet degranulation[3].

  • Conformational Materials: Oligomers of cyclopentane-based ε-amino acids (e.g., Amc5a) exhibit predictable helical folding (H16 helical structures), offering utility in the design of foldamers and novel biomaterials[4].

FLAPPathway AA Arachidonic Acid LOX 5-Lipoxygenase AA->LOX Substrate FLAP FLAP Protein FLAP->LOX Activation LT Leukotrienes (Inflammation) LOX->LT Synthesis Inhibitor Veliflapon (CPAA Derivative) Inhibitor->FLAP Binds & Blocks

Mechanism of FLAP inhibition by cyclopentylacetic acid derivatives like Veliflapon.

Discovery Workflows: Fragment-Based and In Silico Screening

The discovery of novel CPAA derivatives often begins with Fragment-Based Drug Discovery (FBDD). Because the CPAA scaffold has a low molecular weight, it serves as an ideal starting point for in silico docking studies.

For example, in the development of next-generation antituberculosis agents, in silico screening identified a simple cyclopentylacetic acid fragment as a hit compound (K_D = 3.4 mM) for MtDTBS[1]. Guided by X-ray crystallography, structure-activity relationship (SAR) optimization revealed that appending a β-ketoacid group to the cyclopentyl ring, or an acidic moiety at the para-position of an attached aromatic ring, significantly enhanced binding affinity by establishing critical hydrogen bonds within the DAPA pocket[1].

DiscoveryWorkflow A In Silico Screening (Fragment Library) B Hit Identification (CPAA Scaffold) A->B Docking C SAR Optimization (Derivatization) B->C Structural Modification D Biological Assays (SPR / FP-based) C->D Validation D->C Feedback Loop E Lead Compound D->E Efficacy > Threshold

Workflow for the discovery and optimization of cyclopentylacetic acid derivatives.

Isolation and Extraction from Complex Matrices

While many CPAA derivatives are synthesized de novo, naturally occurring cyclopentyl-bearing secondary metabolites (such as specific shikonin or jasmonate derivatives) must be isolated from biological matrices[5][6]. The lipophilicity of the cyclopentyl group dictates the extraction logic.

Protocol 1: Isolation of Lipophilic Cyclopentyl Metabolites

This self-validating protocol ensures the preservation of stereocenters while maximizing yield from plant roots (e.g., Onosma paniculata)[5].

  • Tissue Preparation: Flash-freeze and finely grind the biological matrix. Causality: Grinding maximizes surface area, while freezing prevents the enzymatic degradation of labile ester linkages commonly found in CPAA derivatives.

  • Exhaustive Soxhlet Extraction: Extract the matrix using petroleum ether for 12–24 hours. Causality: Petroleum ether is selected as a highly non-polar solvent to selectively partition the lipophilic cyclopentyl-bearing compounds away from highly polar cellular debris and hydrophilic metabolites[5].

  • Preparative HPLC Resolution: Subject the crude extract to Preparative HPLC using a VDSpher 100 RP18 column (250 × 25 mm, 10 µm) with a water/acetonitrile mobile phase[5]. Causality: The C18 stationary phase provides high-resolution separation of diastereomers based on subtle differences in hydrophobic surface area induced by the cyclopentyl ring's spatial orientation.

  • Detection: Monitor absorbance via a UV-VIS detector (e.g., at 254 nm)[5].

Synthetic Methodologies and Derivatization

For synthetic CPAA derivatives, constructing the substituted cyclopentane ring with high stereocontrol is paramount. Advanced methodologies include Pd-catalyzed alkene difunctionalization of enolates, which allows for the rapid construction of substituted bicyclic cyclopentanes that can be subsequently converted into CPAA derivatives via saponification and decarboxylation[7].

Protocol 2: Synthesis of Substituted Cyclopentylacetic Acids via Saponification

This protocol outlines the generation of free CPAA derivatives from their esterified precursors (e.g., methyl jasmonate derivatives)[6].

  • Solvent System Preparation: Dissolve the esterified precursor (1 equiv) in a 1:1 mixture of water and tetrahydrofuran (THF). Causality: THF acts as a co-solvent to solubilize the lipophilic cyclopentyl ester, while water is necessary to dissolve the basic catalyst and drive the hydrolysis reaction[6].

  • Alkaline Hydrolysis: Add an aqueous solution of LiOH (3.3 equiv) dropwise. Stir at 25 °C for 1 hour. Causality: LiOH provides the hydroxide nucleophile required to attack the ester carbonyl. The mild room-temperature condition prevents the epimerization of sensitive stereocenters on the cyclopentyl ring[6].

  • Aqueous Extraction: Extract the mixture with ethyl acetate. Causality: This initial extraction removes unreacted starting materials and non-acidic organic impurities.

  • Acidification and Recovery: Acidify the aqueous phase with 1 M HCl to pH < 3, then extract again with ethyl acetate. Dry the organic phase over anhydrous MgSO₄. Causality: Acidification protonates the newly formed carboxylate, rendering the CPAA derivative lipophilic and allowing it to partition into the organic phase for recovery[6].

Biological Evaluation and Quantitative Data

The biological efficacy of isolated and synthesized CPAA compounds is rigorously validated using biophysical techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP)[1].

Protocol 3: Fluorescence Polarization (FP) Assay for Target Binding
  • Incubation: Incubate the target enzyme (e.g., 1.5 μM MtDTBS) with varying concentrations of the CPAA compound in an assay buffer containing 50 mM Tris (pH 7.5), 150 mM NaCl, and 5 mM MgCl₂ at 37 °C for 15 min[1]. Causality: Tris buffer mimics physiological pH, while MgCl₂ is critical for stabilizing the nucleotide-binding pocket of the enzyme, ensuring the target is in its biologically active conformation[1].

  • Reaction Termination: Add an EDTA buffer (250 mM) and incubate for 15 min. Causality: EDTA acts as a potent chelator, sequestering Mg²⁺ ions and abruptly halting ATP-dependent enzymatic activity to provide an accurate snapshot of binding kinetics[1].

Table 1: Quantitative Biological Activity of Selected CPAA Derivatives
Compound / ScaffoldPrimary TargetApplicationKey MetricValueRef
Fragment 2 (Unsubstituted CPAA)MtDTBS (DAPA pocket)TuberculosisBinding Affinity ( KD​ )3.4 mM[1]
Compound 4d (Para-acidic CPAA)MtDTBS (DAPA pocket)TuberculosisBinding Affinity ( KD​ )17 μM[1]
Compound 7 (C2-linked CPAA)ACKR3 / CXCR7Platelet DegranulationAgonistic Activity ( EC50​ )74.7 μM[3]
Veliflapon (BAY-X-1005)FLAP ProteinAnti-inflammatoryInhibitionPotent[2]

Conclusion

The discovery and isolation of cyclopentylacetic acid compounds require a multidisciplinary approach bridging in silico fragment screening, precision extraction chromatography, and stereocontrolled organic synthesis. By understanding the causal relationships between the cyclopentyl ring's lipophilic/steric properties and its biological targets, researchers can continue to exploit this privileged scaffold for next-generation therapeutics and advanced biomaterials.

References

  • Inhibition of Mycobacterium tuberculosis Dethiobiotin Synthase (MtDTBS): Toward Next-Generation Antituberculosis Agents | ACS Chemical Biology Source: ACS Publications URL:[Link]

  • Discovery and Development of First-in-Class ACKR3/CXCR7 Superagonists for Platelet Degranulation Modulation | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells Source: PMC / NIH URL:[Link]

  • Pd-Catalyzed Alkene Difunctionalization Reactions of Enolates for the Synthesis of Substituted Bicyclic Cyclopentanes | Organic Process Research & Development Source: ACS Publications URL:[Link]

  • Odorant-Binding Protein 3-Oriented Rational Design and Discovery of Novel Jasmonate Derivatives as Potential Aphid-Repellent Agents | Journal of Agricultural and Food Chemistry Source: ACS Publications URL:[Link]

  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study Source: D-NB Info URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the direct alkylation of 2-(o-tolyl)acetic acid, a robust and efficient method. This application note provides a thorough examination of the underlying chemical principles, detailed step-by-step protocols, and expected analytical characterization of the final product. The content is designed to provide researchers with the necessary information to successfully synthesize and validate this compound.

Introduction

2-Cyclopentyl-2-(o-tolyl)acetic acid is an aromatic carboxylic acid characterized by the presence of a cyclopentyl and an o-tolyl group attached to the alpha-carbon. This structural motif is of interest in drug discovery, as the lipophilic cyclopentyl group and the substituted aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of such disubstituted acetic acids is a key step in the development of novel therapeutic agents and functional materials.

The most direct and widely applicable method for the synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid is the α-alkylation of 2-(o-tolyl)acetic acid with a suitable cyclopentyl electrophile. This approach is favored for its high convergence and the ready availability of the starting materials.

Primary Synthetic Strategy: α-Alkylation of 2-(o-tolyl)acetic acid

The core of this synthetic approach involves the deprotonation of 2-(o-tolyl)acetic acid at the α-carbon to form a dianion, which then acts as a nucleophile to displace a leaving group from a cyclopentyl electrophile. The use of a strong base is crucial for the formation of the dianion, ensuring that the more acidic carboxylic acid proton is removed first, followed by the α-proton.

Reaction Mechanism

The reaction proceeds in two main steps:

  • Dianion Formation: 2-(o-tolyl)acetic acid is treated with two equivalents of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The first equivalent deprotonates the carboxylic acid, while the second equivalent abstracts the α-proton to form a lithium enolate.

  • Nucleophilic Substitution: The resulting nucleophilic enolate attacks the electrophilic cyclopentyl halide (e.g., cyclopentyl bromide or iodide) in an SN2 reaction, forming the new carbon-carbon bond and yielding the desired product after an acidic workup.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid

This protocol details the alkylation of 2-(o-tolyl)acetic acid with cyclopentyl bromide.

Reagent/MaterialGradeSupplierNotes
2-(o-tolyl)acetic acid≥98%Commercially Available
n-Butyllithium2.5 M in hexanesCommercially AvailableHandle under inert atmosphere
Cyclopentyl bromide≥98%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (HCl)1 M aqueous solution
Sodium sulfate (Na₂SO₄)Anhydrous
Argon or Nitrogen gasHigh purityFor inert atmosphere
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-(o-tolyl)acetic acid (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add n-butyllithium (2.2 eq) to the cooled solution via a syringe while maintaining the temperature below -70 °C. The solution may change color. Stir the mixture at -78 °C for 1 hour.[1]

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Workflow Diagram

Synthesis_Workflow A 1. Dissolve 2-(o-tolyl)acetic acid in anhydrous THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi (2.2 eq) for dianion formation B->C D 4. Add cyclopentyl bromide (1.2 eq) C->D E 5. Warm to RT and stir overnight D->E F 6. Quench with 1 M HCl E->F G 7. Extraction with diethyl ether F->G H 8. Purification (Chromatography/Recrystallization) G->H I Product: 2-Cyclopentyl-2-(o-tolyl)acetic acid H->I

Caption: Workflow for the synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Characterization of 2-Cyclopentyl-2-(o-tolyl)acetic acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Characterization TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-7.4 (m, 4H, Ar-H), ~3.6 (d, 1H, α-CH), ~2.4 (s, 3H, Ar-CH₃), ~1.2-1.8 (m, 9H, cyclopentyl-H), ~11.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz)δ ~180 (-COOH), ~135-140 (Ar-C), ~125-130 (Ar-CH), ~50 (α-C), ~25-35 (cyclopentyl-CH₂), ~20 (Ar-CH₃)
FTIR (KBr, cm⁻¹)~2950-3050 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1490 (C=C stretch, aromatic)
Mass Spectrometry (EI)m/z (M⁺), fragments corresponding to loss of COOH, cyclopentyl, and tolyl groups.

Alternative Synthetic Considerations

While direct alkylation is the most straightforward approach, other methods could theoretically be employed, drawing parallels from the synthesis of structurally similar molecules like cyclopentyl mandelic acid.[2][3]

Grignard-based Synthesis

An alternative route could involve the reaction of a cyclopentyl Grignard reagent with an α-keto acid derivative of o-toluene.

Grignard_Synthesis A o-Tolylglyoxylic acid ester C 1. Grignard Reaction 2. Hydrolysis A->C B Cyclopentylmagnesium bromide B->C D 2-Cyclopentyl-2-hydroxy-2-(o-tolyl)acetic acid C->D E Reduction of α-hydroxyl group D->E F 2-Cyclopentyl-2-(o-tolyl)acetic acid E->F

Caption: Theoretical Grignard-based synthesis route.

This pathway is more complex as it would necessitate the synthesis of the o-tolylglyoxylic acid ester and would require an additional step to remove the α-hydroxyl group.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel.

  • Anhydrous solvents are essential for the success of the reaction.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid is most reliably achieved through the direct α-alkylation of 2-(o-tolyl)acetic acid. The provided protocol offers a detailed, step-by-step guide for this transformation. Careful execution and adherence to anhydrous and inert conditions are paramount for obtaining a high yield and purity of the desired product. The analytical data provided serve as a benchmark for the successful characterization of the final compound.

References

  • D. Pettersen, et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(30), 11634-11642. [Link]

  • S. De Angelis, et al. (2018). Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. Reaction Chemistry & Engineering, 3, 732-738. [Link]

  • S. De Angelis, et al. (2018). Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. Reaction Chemistry & Engineering. [Link]

Sources

Advanced Purification and Enantiomeric Resolution Protocols for 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-Cyclopentyl-2-(o-tolyl)acetic acid (CAS: 36450-60-9) is a highly sterically hindered, lipophilic chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its purification presents unique physicochemical challenges. The ortho-methyl group on the phenyl ring, combined with the bulky alicyclic cyclopentyl moiety, severely restricts rotation around the Cα-aryl bond. This creates a highly rigid, pseudo-atropisomeric pocket that complicates standard crystallization but can be strategically exploited for chiral recognition.

This application note details a three-tier purification cascade designed to transform a crude racemic mixture into an enantiomerically pure (>99.9% ee), chemically pristine (>99.9% purity) target compound. The methodology relies on chemoselective acid-base extraction, thermodynamically controlled diastereomeric salt resolution [1], and a final polishing step utilizing Preparative Supercritical Fluid Chromatography (SFC) [2].

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is critical for predicting phase behaviors during extraction and chromatography.

PropertyValueImplication for Purification
Molecular Formula C₁₄H₁⸸O₂Highly lipophilic hydrocarbon framework.
Molecular Weight 218.29 g/mol Standard small-molecule volatility/diffusivity.
pKa (Calculated) ~4.5 – 4.8Weak acid; requires pH > 8 for complete deprotonation and pH < 2 for complete protonation.
LogP (Calculated) ~3.8 – 4.2High organic solubility; prone to forming emulsions in aqueous biphasic systems.
Chiral Center Cα to carboxylateRequires chiral selectors capable of interacting with the rigid ortho-tolyl/cyclopentyl steric bulk.

Strategic Purification Workflow

The following workflow illustrates the logical progression from crude synthesis to the isolated pure enantiomer. Each node represents a state change driven by specific thermodynamic or chromatographic principles.

G Crude Crude 2-Cyclopentyl-2-(o-tolyl)acetic acid (Racemate + Impurities) ABE Acid-Base Extraction (pH > 8 then pH < 2) Crude->ABE Remove neutral/basic impurities RacemicPure Chemically Pure Racemate (>98% Purity) ABE->RacemicPure Precipitation Res Diastereomeric Salt Resolution with (R)-1-Phenylethylamine RacemicPure->Res Add Chiral Amine Salt Crystallization of Diastereomeric Salt Res->Salt Thermodynamic Control Freeing Salt Breakage (HCl / EtOAc) Salt->Freeing Acidify EnantioEnriched Enantioenriched Acid (~90-95% ee) Freeing->EnantioEnriched Organic Extraction SFC Preparative Chiral SFC (Polishing) EnantioEnriched->SFC Baseline Resolution Final Pure Target Enantiomer (>99.5% ee, >99% Purity) SFC->Final Fraction Collection

Figure 1: Comprehensive purification and chiral resolution workflow for 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Experimental Protocols

Protocol I: Chemoselective Acid-Base Extraction

Objective: Isolate the target carboxylic acid from neutral/basic synthetic byproducts (e.g., unreacted cyclopentyl halides or tolyl derivatives). Causality & Self-Validation: By exploiting the pKa (~4.8) of the carboxylic acid, we force the molecule into the aqueous phase as a sodium salt at pH 10. The high LogP of the compound means the free acid will rapidly partition back into the organic phase upon acidification to pH 2. If the aqueous layer remains cloudy after acidification and extraction, it indicates incomplete phase transfer, prompting the addition of brine to break the emulsion.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of crude 2-Cyclopentyl-2-(o-tolyl)acetic acid in 500 mL (5 volumes) of Methyl tert-butyl ether (MTBE).

  • Deprotonation: Add 500 mL of 1M NaOH (aq) to the organic layer. Stir vigorously for 30 minutes at 20°C.

  • Phase Separation: Allow the layers to settle. Validation Check: Spot the organic layer on a TLC plate (8:2 Hexane:EtOAc, 1% AcOH); the target acid spot (Rf ~0.2) must be absent. Discard the organic layer containing neutral impurities.

  • Washing: Wash the aqueous layer with an additional 200 mL of MTBE to remove residual lipophilic impurities.

  • Protonation: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.5 - 2.0. A dense white precipitate or a milky oil will form.

  • Recovery: Extract the acidified aqueous layer with 2 × 400 mL of Ethyl Acetate (EtOAc). Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure racemic acid.

Protocol II: Classical Diastereomeric Salt Resolution

Objective: Achieve primary enantiomeric enrichment (~90-95% ee) via thermodynamic crystallization. Causality & Self-Validation: We utilize (R)-1-Phenylethylamine as the chiral resolving agent. The flat phenyl ring and chiral methyl group of the amine intercalate perfectly with the rigid ortho-tolyl/cyclopentyl scaffold of the acid, creating a highly crystalline diastereomeric salt. A mixed solvent system (Toluene/Ethanol) is chosen: Toluene solvates the lipophilic hydrocarbon core, while Ethanol facilitates the hydrogen-bonding network of the ammonium-carboxylate pair.

Step-by-Step Methodology:

  • Salt Formation: Suspend 50 g (0.229 mol) of the purified racemic acid in 450 mL of Toluene and 50 mL of Absolute Ethanol (9:1 ratio). Heat the mixture to 80°C until a clear solution forms.

  • Chiral Recognition: Slowly add 13.8 g (0.114 mol, 0.5 eq) of (R)-1-Phenylethylamine dropwise. Maintain at 80°C for 30 minutes.

  • Thermodynamic Crystallization: Cool the reactor at a controlled rate of 0.2°C/min down to 20°C. Validation Check: Nucleation should spontaneously occur around 55°C. If the solution remains clear at 40°C, the system is supersaturated; seed with 50 mg of previously isolated pure diastereomeric salt to induce crystallization.

  • Isolation: Stir at 20°C for 4 hours, filter the crystals, and wash with 50 mL of cold Toluene.

  • Salt Breakage: Suspend the collected salt in 200 mL of EtOAc and 200 mL of 2M HCl. Stir until both phases are clear. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the enantioenriched acid.

Protocol III: Preparative Supercritical Fluid Chromatography (SFC)

Objective: Final polishing to achieve >99.9% enantiomeric excess and chemical purity [3]. Causality & Self-Validation: Carboxylic acids typically suffer from severe peak tailing in standard normal-phase HPLC due to strong hydrogen bonding with residual silanols on the stationary phase. SFC utilizes supercritical CO₂, which possesses gas-like diffusivity and liquid-like density, enabling high-throughput preparative separations. The addition of 0.1% Trifluoroacetic acid (TFA) to the Methanol modifier suppresses the ionization of the target analyte, ensuring sharp, Gaussian peaks and maximizing column loading capacity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enantioenriched acid in pure Methanol to a concentration of 50 mg/mL.

  • Chromatographic Parameters:

    • Column: Chiralpak AD-H (250 × 21.2 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol (containing 0.1% v/v TFA) in a 85:15 ratio.

    • Flow Rate: 70 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 35°C.

    • Detection: UV at 220 nm.

  • Injection & Collection: Inject 1 mL (50 mg) per cycle. Validation Check: Baseline resolution (Rs > 2.0) should be observed between the minor and major enantiomer peaks. If Rs drops below 1.5, reduce the injection volume or verify the TFA concentration in the modifier pump.

  • Post-Processing: Pool the fractions containing the target enantiomer and remove the solvent/modifier under reduced pressure (bath temperature < 40°C to prevent thermal degradation) to yield the final pristine product.

Quantitative Data Summary

The following table summarizes the expected mass recovery, chemical purity, and enantiomeric excess across the three-tier purification cascade.

Purification StageYield / Recovery (%)Chemical Purity (HPLC, %a/a)Enantiomeric Excess (% ee)
1. Crude Synthesis N/A82.50 (Racemic)
2. Acid-Base Extraction 92>98.00 (Racemic)
3. Diastereomeric Salt 38 (Theoretical max 50%)>99.094.5
4. Preparative SFC 85>99.9>99.9

References

  • Chandrasekaran, S., Tambo, M., Yamazaki, Y., Muramatsu, T., Kanda, Y., Hirose, T., & Kodama, K. (2023). "Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine". Molecules, 28(1), 114. URL:[Link]

  • Francotte, E. R. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers". Journal of Chromatography A, 906(1-2), 379-397. URL:[Link]

  • Taylor, L. T. (2009). "Supercritical fluid chromatography for the 21st century". The Journal of Supercritical Fluids, 47(3), 566-573. URL:[Link]

Sources

High-Resolution GC-MS Analysis and Derivatization Strategies for o-Tolylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

o-Tolylacetic acid (2-methylphenylacetic acid) and its positional isomers (meta- and para-tolylacetic acid) are critical chemical entities. They serve as essential intermediates in the synthesis of active pharmaceutical ingredients (such as clopidogrel derivatives) 1 and act as significant biomarkers in metabolomics and environmental exposure studies 2.

Analyzing these isomers via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct analytical challenge. Because they share identical molecular weights (150.17 g/mol ) and exhibit nearly indistinguishable electron ionization (EI) fragmentation patterns, mass spectrometry alone cannot differentiate them [[3]](). Consequently, accurate quantification strictly requires optimized chemical derivatization paired with high-efficiency chromatographic resolution.

Principles of Derivatization and Chromatographic Separation

Underivatized carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points, poor thermal stability, and severe peak tailing on standard GC stationary phases. To mitigate this, silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the gold standard [[2]]().

  • The Causality of 1% TMCS: The methyl group in the ortho position of o-tolylacetic acid creates significant steric hindrance around the carboxylate moiety. This steric bulk severely retards the kinetics of the silylation reaction compared to the meta and para isomers. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical Lewis acid catalyst, forcing the reaction to completion and ensuring a quantitative yield of the TMS-ester derivatives across all isomers.

  • The Causality of the HP-5MS Column: The separation of the resulting TMS esters relies on subtle differences in their van der Waals volumes. A 5% phenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS) provides essential π−π interactions 4. Because the ortho-isomer has a more compact 3D conformation due to steric crowding, it interacts less strongly with the stationary phase than the planar para-isomer. This guarantees a predictable elution order: ortho meta para.

Workflow Visualization

GCMS_Workflow A Sample Extraction & IS Spiking B Dehydration (N2 Stream) A->B Remove H2O C Silylation Derivatization (BSTFA + 1% TMCS) B->C Prevent Reagent Hydrolysis D GC Separation (5% Phenyl-Methylpolysiloxane) C->D Volatile TMS-Esters E EI-MS Ionization (70 eV) D->E Eluent Transfer F Data Acquisition & Isomer Resolution E->F m/z Profiling

GC-MS analytical workflow for the resolution of tolylacetic acid isomers.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates internal standardization and blank validation to create a self-validating system.

Step 1: Sample Extraction & Internal Standardization

  • Action: Aliquot 1.0 mL of the aqueous sample. Spike with 10 µL of 4-chlorophenylacetic acid (100 µg/mL) as an Internal Standard (IS). Acidify to pH < 2 using 1M HCl, then extract twice with 2.0 mL ethyl acetate. Collect the organic layers.

  • Causality: The IS validates the entire workflow. Because 4-chlorophenylacetic acid shares similar pKa and partitioning coefficients with tolylacetic acids but has a distinct isotopic mass signature (m/z 170/172), it normalizes variations in extraction efficiency and derivatization kinetics.

Step 2: Stringent Dehydration

  • Action: Evaporate the pooled organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at room temperature.

  • Causality: Silylation reagents are exquisitely sensitive to moisture. Even trace water will preferentially react with BSTFA to form trimethylsilanol, consuming the reagent and leaving the target o-tolylacetic acid underivatized. A procedural blank (water spiked with IS) must be run in parallel to confirm the absence of moisture-induced signal suppression.

Step 3: Silylation (Derivatization)

  • Action: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Add 50 µL of BSTFA containing 1% TMCS. Seal the vial tightly and incubate at 70°C for 30 minutes.

  • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated by TMCS, driving the equilibrium forward. Heat provides the necessary activation energy to overcome the steric hindrance of the ortho-methyl group.

Step 4: GC-MS Acquisition

  • Action: Inject 1.0 µL of the derivatized sample in splitless mode (Injector Temp: 250°C) into an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm film thickness) 4.

  • Action: Set carrier gas (Helium) to a constant flow of 1.0 mL/min. Oven program: 40°C (hold 1 min), ramp at 10°C/min to 250°C, hold for 7 min 4.

  • Causality: A moderate ramp rate of 10°C/min ensures sufficient theoretical plates are utilized to baseline-resolve the closely eluting positional isomers.

Quantitative Data & Fragmentation Pathways

The EI mass spectra of these isomers are dominated by the formation of the highly stable methyltropylium cation at m/z 105 3. For the underivatized molecule (MW 150), this arises from the loss of the carboxyl radical (-COOH, 45 Da). For the TMS derivative (MW 222), it arises from the loss of the TMS-carboxylate group (-COOTMS, 117 Da).

Table 1: Mass Spectrometric Properties of Tolylacetic Acid Isomers and Internal Standard

AnalyteChemical FormulaUnderivatized MW ( g/mol )TMS-Derivative MW ( g/mol )Base Peak (m/z)Key Diagnostic Fragments (m/z)
o-Tolylacetic acid C9H10O2150.17222.31105105, 106, 79, 150, 151
m-Tolylacetic acid C9H10O2150.17222.31105105, 106, 79, 150, 151
p-Tolylacetic acid C9H10O2150.17222.31105105, 106, 79, 150, 151
4-Chlorophenylacetic acid (IS) C8H7ClO2170.59242.77125125, 127, 242, 244

Note: Because the diagnostic fragments are identical across the ortho, meta, and para forms, the rigorous chromatographic separation detailed in Step 4 is the sole mechanism for accurate isomer differentiation.

References
  • [3] o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem (NIH). URL: 3

  • [4] Formation of Catechols via Removal of Acid Side Chains from Ibuprofen and Related Aromatic Acids - Applied and Environmental Microbiology (ASM Journals). URL: 4

  • [1] Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids - ResearchGate. URL: 1

  • [2] Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics - Scholars Junction (Mississippi State University). URL: 2

Sources

Comprehensive Application Note: Developing Assays for the Biological Activity of Novel Acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Acetic acid derivatives represent a highly privileged and versatile scaffold in modern medicinal chemistry. Historically, aryl acetic acids and their analogues have served as the structural foundation for non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes[1]. More recently, novel acetic acid compounds have emerged as potent metabolic modulators, specifically targeting Acetyl-CoA Synthetase 2 (ACSS2) to disrupt lipid synthesis and epigenetic regulation in aggressive, nutrient-deprived tumor microenvironments[2][3].

Developing robust assays for these compounds requires a dual-pronged approach: biochemical target engagement to confirm direct enzyme inhibition, and cellular phenotypic assays to validate downstream biological activity. This guide provides detailed, self-validating protocols for evaluating novel acetic acid derivatives across both the COX-2 inflammatory axis and the ACSS2 metabolic axis.

Biological Rationale and Pathway Divergence

Understanding the mechanistic divergence of acetic acid derivatives is critical for assay selection. Aryl acetic acids (e.g., diclofenac analogues, phenoxy acetic acids) typically mimic the interaction of arachidonic acid with the Arg120 residue in the COX-2 active site, blocking the synthesis of Prostaglandin E2 (PGE2)[1][4]. Conversely, novel ACSS2 inhibitors (e.g., VY-3-135, AD-5584) compete within the nucleotide-binding pocket of ACSS2, preventing the conversion of acetate into acetyl-CoA, thereby starving tumors of essential lipogenic precursors[3][5].

BiologicalPathways Compound Novel Acetic Acid Compounds COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Inhibits (Aryl Acetic Acids) ACSS2 Acetyl-CoA Synthetase 2 (ACSS2) Compound->ACSS2 Inhibits (ACSS2 Inhibitors) PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 AcCoA Acetyl-CoA + AMP ACSS2->AcCoA AA Arachidonic Acid AA->COX2 Acetate Acetate + ATP + CoA Acetate->ACSS2 Pathology1 Inflammation & Pain PGE2->Pathology1 Pathology2 Tumor Growth & Metastasis AcCoA->Pathology2

Diagram 1: Divergent pharmacological pathways of novel acetic acid compounds targeting COX-2 and ACSS2.

Biochemical Target Engagement: ACSS2 Inhibition Assay

To evaluate novel acetic acid derivatives targeting tumor metabolism, researchers must measure the inhibition of ATP-to-AMP conversion by ACSS2. Because this reaction generates one mole of AMP for every mole of acetyl-CoA produced, utilizing a competitive Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., TranScreener AMP2/GMP2) provides a direct, robust readout that eliminates the need for hazardous radioactive ¹³C-acetate tracing in primary high-throughput screens[2][3].

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer containing 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, and 2 mM DTT[3].

  • Compound Dilution: Prepare a serial dilution of the novel acetic acid compound in 100% DMSO. Dilute further in the assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the well remains ≤1% to prevent enzyme denaturation[6].

  • Enzyme Pre-Incubation: Add 2.5 µL of the diluted compound (or DMSO control) to a 384-well opaque white plate. Add 2.5 µL of 100 nM recombinant ACSS2 enzyme solution. Incubate for 15 minutes at room temperature to allow compound binding[3][6].

  • Reaction Initiation: Initiate the catalytic reaction by adding 5 µL of a substrate mix containing ATP and CoA (2X final concentrations). Incubate the plate at room temperature for 60 minutes[6].

  • Detection: Add the AMP2 antibody and fluorescent tracer. Read the Fluorescence Polarization (FP) using a multimode microplate reader[3][5].

Self-Validation & Quality Control

A reliable biochemical assay must be a self-validating system. You must include a "No-Enzyme Control" to establish the 100% inhibition baseline (maximum FP signal, as no AMP is generated to displace the tracer), and a "DMSO-only Control" to establish the 0% inhibition baseline. Furthermore, include a highly specific reference inhibitor, such as VY-3-135 (IC50 = 44 nM), to validate assay sensitivity and confirm that the observed inhibition is on-target[7].

Cellular Biological Activity: PGE2 HTRF Assay for COX-2 Inhibitors

For aryl acetic acid derivatives designed as anti-inflammatory agents, biochemical COX-2 inhibition must translate to reduced cellular Prostaglandin E2 (PGE2) secretion. Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard here. It operates on a competitive principle: native PGE2 produced by the cells competes with a d2-labeled PGE2 acceptor for binding to a Europium cryptate-labeled anti-PGE2 donor antibody[8].

Causality Check: HTRF is chosen over traditional ELISA because it is a "mix-and-read" assay. By eliminating wash steps, it preserves the equilibrium of low-affinity interactions and significantly reduces well-to-well variability, which is critical when screening large libraries of novel derivatives[8][9].

HTRFWorkflow S1 1. Cell Seeding (384-well plate) S2 2. Compound Treatment S1->S2 S3 3. Supernatant Transfer S2->S3 S4 4. Add HTRF Reagents (d2 + Eu Cryptate) S3->S4 S5 5. TR-FRET Detection S4->S5 S6 6. Data Normalization S5->S6

Diagram 2: High-throughput screening workflow for cellular PGE2 quantification using HTRF.

Step-by-Step Methodology
  • Cell Seeding & Treatment: Seed the target cell line (e.g., A549 or RAW264.7 macrophages) in a 384-well plate. After 24 hours, treat the cells with the novel aryl acetic acid derivatives and a pro-inflammatory stimulus (e.g., TNF-α or LPS) to induce COX-2 expression[9].

  • Supernatant Collection: After the designated treatment period, transfer 10 µL of the cell culture supernatant to a dedicated HTRF detection plate[8].

  • HTRF Reagent Addition: Add 5 µL of Prostaglandin E2-d2 reagent and 5 µL of anti-PGE2-Eu Cryptate antibody. Crucial Causality Step: Do not pre-mix the d2 and Cryptate solutions prior to dispensing. Pre-mixing allows premature binding, which quenches the signal and drastically reduces the dynamic range of the assay[8].

  • Incubation & Detection: Seal the plate and incubate for 5 hours at room temperature, or overnight at 4°C to maximize assay sensitivity. Read the TR-FRET signal at 665 nm and 620 nm[8].

Self-Validation & Quality Control

Matrix interference is a leading cause of false positives in cell-based assays. To validate the system, the PGE2 standard curve must be reconstituted and diluted in the exact supplemented cell culture medium used for the assay, rather than the generic kit diluent[8]. Additionally, a rigorous DMSO tolerance test must be performed. Research indicates that while 0.5% DMSO does not affect PGE2 secretion, concentrations of 2% DMSO can artificially decrease PGE2 levels by over 50%, leading to false-positive "inhibitor" readouts[9]. Ensure final assay DMSO concentrations remain ≤0.1%[9].

Quantitative Pharmacological Profiling

To benchmark novel acetic acid derivatives, it is essential to compare their pharmacological metrics against established clinical and research standards. The table below summarizes key quantitative data for recent acetic acid compounds across both COX-2 and ACSS2 targets.

Compound / ScaffoldPrimary TargetIC50 / ActivitySelectivity & Key Pharmacological FeaturesReference
VY-3-135 ACSS244 nMHighly specific to ACSS2; does not inhibit ACSS1 or ACSS3 enzymatic activity. Blocks acetate-dependent lipid labeling.[7]
AD-5584 ACSS2Dose-dependentBrain-penetrant acetic acid analogue; bypasses P-gp efflux to target breast cancer brain metastasis.[3]
SC-558 COX-2Sub-micromolar4-bromophenyl derivative exhibiting a massive 1900-fold selectivity for COX-2 over COX-1.[4]
Mefenamic Acid COX-25.3 µMTraditional NSAID fenamate; moderate selectivity with known gastrointestinal toxicity risks.[4]
Phenoxy Acetic Acids (5d-f) COX-20.06 – 0.09 µMNovel derivatives showing significant in vivo anti-inflammatory effects with reduced ulcerogenicity.[4]
Benzodioxole Aryl Acetate (3b) COX-1 / COX-21.12 µM / 1.3 µMDual inhibitor; demonstrates a better selectivity ratio than Ketoprofen.[10]

By leveraging these validated biochemical and cellular protocols, drug development professionals can accurately map the structure-activity relationships (SAR) of novel acetic acid derivatives, ensuring high-confidence progression from hit identification to lead optimization.

Sources

Application Note: 2-Cyclopentyl-2-(o-tolyl)acetic Acid as a Conformationally Restricted Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Application Scope

The synthesis and pharmacological evaluation of conformationally restricted analogues of anticholinergic agents is a field-proven method for probing the topography of muscarinic receptors[1]. 2-Cyclopentyl-2-(o-tolyl)acetic acid serves as a highly specialized, chiral-capable building block in this domain[2].

The mechanistic value of this intermediate lies in its extreme steric hindrance. The presence of the ortho-methyl group on the phenyl ring, coupled with the bulky cyclopentyl ring at the alpha-carbon, restricts the rotation of the C(α)-phenyl bond. This steric locking forces the resulting drug molecule into a specific conformational state[3]. In drug development, this structural rigidity is utilized to:

  • Enhance Receptor Subtype Selectivity: By locking the pharmacophore, developers can target specific muscarinic receptors (e.g., M1 over M3), optimizing the therapeutic index and minimizing systemic side effects[4].

  • Develop Direct-Acting Antivirals: Substituted cyclopentyl phenylacetic acids have recently been identified as essential intermediates in the synthesis of spirodioxolane inhibitors. These compounds target alphavirus nsP2 helicases, demonstrating the intermediate's versatility beyond classical anticholinergics[5].

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for calculating reaction stoichiometry and predicting solubility during organic synthesis.

Table 1: Physicochemical Properties of 2-Cyclopentyl-2-(o-tolyl)acetic acid

PropertyValue / Description
Chemical Name 2-Cyclopentyl-2-(o-tolyl)acetic acid
CAS Registry Number 36450-60-9
Molecular Formula C₁₄H₁⸸O₂
Molecular Weight 218.29 g/mol
Structural Features Cyclopentyl ring, ortho-tolyl group, α-carboxylic acid
Primary Application Precursor for anticholinergics, antispasmodics, and antivirals

Synthetic Workflows & Protocols

The conversion of 2-Cyclopentyl-2-(o-tolyl)acetic acid into an Active Pharmaceutical Ingredient (API) typically requires a two-step activation and coupling sequence.

SyntheticWorkflow SM 2-Cyclopentyl-2-(o-tolyl)acetic acid Sterically Hindered Precursor Act Activation Phase Oxalyl Chloride + cat. DMF (0°C to RT) SM->Act Step 1: Chlorination Int Acyl Chloride Intermediate Highly Reactive Act->Int Cpl Coupling Phase Nucleophile + DIPEA + DMAP Int->Cpl Step 2: Esterification/Amidation API Conformationally Restricted API (Anticholinergic / Antiviral) Cpl->API

Synthetic workflow for API generation from 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Protocol A: Mild Activation to Acyl Chloride

Objective: Convert the sterically hindered carboxylic acid to its highly reactive acyl chloride derivative. Causality & Expert Insight: Traditional chlorination using thionyl chloride (SOCl₂) under reflux is unsuitable for highly hindered α-substituted phenylacetic acids, as the thermal stress often leads to ketene formation or decarboxylative degradation[1]. Instead, utilizing oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack intermediate. This allows for mild, highly efficient chlorination at 0 °C to room temperature without thermal degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 2-Cyclopentyl-2-(o-tolyl)acetic acid in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add 0.05 eq of anhydrous DMF. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add 1.2 eq of oxalyl chloride over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl and oxalyl chloride.

Self-Validation & Quality Control:

  • In-Process: The reaction is visually validated by the cessation of gas evolution (CO₂, CO, HCl), indicating the completion of the Vilsmeier-Haack cycle.

  • Analytical: Direct Infrared (IR) spectroscopy of the crude oil must show the diagnostic acyl chloride C=O stretch (~1800 cm⁻¹) and the complete absence of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹).

Protocol B: DMAP-Catalyzed Esterification (API Prototype)

Objective: Couple the acyl chloride with a target amino-alcohol (e.g., 2-(diethylamino)ethanol) to form the final API. Causality & Expert Insight: The immense steric bulk of the ortho-tolyl and cyclopentyl groups severely retards standard nucleophilic attack at the carbonyl carbon. Using N,N-diisopropylethylamine (DIPEA) provides a non-nucleophilic base to neutralize the generated HCl without competing for the acylium ion. The addition of 4-dimethylaminopyridine (DMAP) is an absolute requirement; it acts as a highly nucleophilic acyl transfer catalyst, forming an N-acylpyridinium intermediate that projects the carbonyl group away from the steric bulk, allowing the alcohol to attack efficiently.

Step-by-Step Methodology:

  • Preparation: Dissolve the target amino-alcohol (1.1 eq), DIPEA (2.0 eq), and DMAP (1.1 eq) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Dissolve the crude acyl chloride from Protocol A in a minimal amount of anhydrous DCM and add it dropwise to the alcohol mixture.

  • Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & Quality Control:

  • In-Process: TLC monitoring (DCM:MeOH 9:1). Because the product is an amino ester, it will stain positive (orange/red) with Dragendorff's reagent.

  • Analytical: Final validation via ¹H-NMR will show the diastereotopic protons of the ester linkage. Due to the restricted rotation of the ortho-tolyl methyl group, the methyl protons often appear as a broadened singlet or multiple rotameric peaks at room temperature.

Quantitative Optimization Data

The necessity of the specific reagents chosen in Protocol B is validated by the optimization data below, demonstrating how steric barriers are overcome.

Table 2: Optimization of Esterification Conditions for Sterically Hindered Substrates

Base / Catalyst SystemTemperatureReaction TimeIsolated Yield (%)Mechanistic Observation
Triethylamine (TEA)RT24 h< 20%Severe steric hindrance prevents efficient coupling; TEA competes as a nucleophile.
TEA + DMAP (0.1 eq)RT12 h45%Catalytic DMAP improves yield, but reaction stalls before completion.
DIPEA + DMAP (1.1 eq) 0 °C to RT 6 h 88% Non-nucleophilic base + stoichiometric DMAP fully overcomes the steric barrier.

References

  • 2-cyclopentyl-2-(2-methylphenyl)acetic acid | 36450-60-9. Molport. URL:[2]

  • Molecular modification of anticholinergics as probes for muscarinic receptors. 1. Amino esters of alpha-substituted phenylacetic acid and related analogues. Journal of Medicinal Chemistry (ACS). URL:[1]

  • Molecular modification of anticholinergics as probes for muscarinic receptors. 1. Amino esters of alpha-substituted phenylacetic acid and related analogues. PubMed (NIH). URL:[3]

  • Studies on a soft glycopyrrolate analog, SG-1. PubMed (NIH). URL:[4]

  • Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. PMC (NIH). URL:[5]

Sources

Application Note: Therapeutic Applications of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Substituted phenylacetic acids (PAAs) represent a highly versatile class of pharmacophores characterized by a phenyl ring and a carboxylic acid group separated by a methylene spacer. By precisely engineering the substituents on the aromatic ring and the alpha-carbon, drug development professionals can radically alter the molecule's physicochemical properties and target specificity[1]. This application note synthesizes the mechanistic paradigms and validated experimental workflows for leveraging functionalized PAAs in two distinct therapeutic domains: selective cyclooxygenase-2 (COX-2) inhibition for inflammatory diseases, and targeted antineoplastic therapies via Mcl-1 inhibition and cell cycle modulation.

Mechanistic Paradigm I: Structural Determinants of COX-2 Selectivity

The clinical efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is often limited by gastrointestinal toxicity, driven by the off-target inhibition of constitutive COX-1. Substituted PAAs, such as lumiracoxib and specific diclofenac derivatives, overcome this by exploiting subtle topological differences between the COX-1 and COX-2 active sites.

The causality of this selectivity is rooted in steric interactions. The incorporation of a methyl group on the phenylacetic acid ring is the critical structural determinant for COX-2 selectivity. In the COX-2 enzyme, this methyl group projects into a small, accessible hydrophobic groove near Leu-384. Conversely, in COX-1, bulky secondary shell residues (Ile-525 and Phe-503) alter the conformation of the binding pocket, causing a severe steric clash with the PAA methyl group and preventing stable binding[2][3]. Furthermore, halogen substitutions (e.g., 2,6-dichloro or 2-chloro-6-methyl) on the lower aniline ring dictate the potency of the time-dependent inhibition by stabilizing the enzyme-inhibitor complex[2].

COX2_Mechanism PAA Substituted PAA (e.g., Lumiracoxib) COX2 COX-2 Enzyme (Val-525 / Leu-503) PAA->COX2 Binds Active Site COX1 COX-1 Enzyme (Ile-525 / Phe-503) PAA->COX1 Blocked Entry Inhibition Time-Dependent Inhibition COX2->Inhibition Conformational Shift Steric Steric Clash at Leu-384 COX1->Steric

Structural basis of COX-2 selective inhibition by substituted phenylacetic acids.

Protocol 1: Time-Dependent COX-2 Inhibition Kinetics Assay

Because highly selective PAA derivatives (like lumiracoxib) are time-dependent, slowly reversible inhibitors, standard concurrent incubation assays will drastically underestimate their potency[2]. This protocol utilizes a pre-incubation strategy to allow the necessary conformational changes to occur before substrate introduction.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified recombinant human COX-2 and COX-1 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM hematin and 1 mM phenol.

  • Inhibitor Pre-Incubation (The Causal Step): Add the substituted PAA compound (titrated from 0.1 nM to 10 μM) to the enzyme mixture. Incubate at 37°C for varying time intervals (0, 15, 30, and 60 minutes). Rationale: This staggered pre-incubation allows the two-step binding mechanism (initial weak binding tight complex formation) to reach equilibrium.

  • Substrate Initiation: Initiate the reaction by adding 50 μM arachidonic acid. Restrict the reaction time to exactly 30 seconds to measure initial velocity without disrupting the established enzyme-inhibitor equilibrium.

  • Termination & Quantification: Quench the reaction with 1 M HCl. Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA).

Self-Validating System & Quality Control: To ensure the assay is actively differentiating between reversible and time-dependent kinetics, include Ibuprofen (a rapid, reversible inhibitor) and Indomethacin (a known time-dependent inhibitor) as internal controls. The assay is validated if the IC 50​ of the PAA derivative and Indomethacin shifts downward (becomes more potent) by at least 10-fold from the 0-minute to the 60-minute pre-incubation, while the IC 50​ of Ibuprofen remains static across all time points.

Mechanistic Paradigm II: Antineoplastic Targeting (Mcl-1 and Cell Cycle)

Beyond inflammation, functionalized PAAs are emerging as potent antineoplastic agents. Recent drug discovery efforts have identified macrocyclic inhibitors featuring an α -hydroxy phenylacetic acid pharmacophore (or its bioisosteres) that selectively target Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein overexpressed in multiple myeloma[4]. These PAA derivatives bind directly to the BH3-binding groove of Mcl-1, displacing pro-apoptotic factors and triggering tumor cell death.

Simultaneously, simpler PAA derivatives like sodium phenylacetate (PA) have been shown to induce G1 cell cycle arrest in renal cell carcinoma (RCC) and breast cancer models. The mechanistic causality involves the PAA-mediated upregulation of the cyclin-dependent kinase inhibitor p21 Cip1 . This protein binds and inactivates CDK2, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting malignant proliferation[5].

Antineoplastic PA Phenylacetic Acid (PA) p21 p21Cip1 Upregulation PA->p21 Induces Expression CDK2 CDK2 Inactivation p21->CDK2 Binds & Inhibits Rb Hypophosphorylation of pRb CDK2->Rb Prevents Phosphorylation G1 G1 Cell Cycle Arrest Rb->G1 Halts Proliferation

Phenylacetic acid-mediated p21Cip1 upregulation leading to G1 cell cycle arrest.

Protocol 2: HTRF-Based Mcl-1 Displacement Assay

To evaluate the binding affinity of novel α -hydroxy PAA macrocycles to Mcl-1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is deployed[4].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing GST-tagged Mcl-1 protein, anti-GST Terbium-cryptate (Tb) donor fluorophore, and Biotinylated-Bim peptide coupled with Streptavidin-XL665 acceptor fluorophore.

  • Compound Addition: Dispense 100 nL of the PAA derivatives (in DMSO) into a 384-well low-volume microplate.

  • Equilibration (The Causal Step): Add 10 μL of the master mix to the compounds. Incubate in the dark at room temperature for 2 hours. Rationale: A no-wash HTRF format is strictly chosen over ELISA because physical washing steps disrupt the transient, non-covalent interactions between the PAA pharmacophore and the Mcl-1 BH3 pocket, leading to false negatives.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine the displacement of the Bim peptide by the PAA compound.

Self-Validating System & Quality Control: A robust biochemical assay must prove its statistical reliability before screening. Calculate the Z'-factor using DMSO as the negative control (0% displacement) and a saturating concentration of a known Mcl-1 inhibitor, such as AMG 176[4], as the positive control (100% displacement). The protocol is considered self-validated and ready for data extraction only if the Z'-factor is 0.6, ensuring a wide dynamic range and low signal variance.

Quantitative Pharmacological Profiling

The table below summarizes the quantitative data extracted from structural and phenotypic assays, illustrating the broad therapeutic window of substituted PAAs across different biological targets.

Compound Class / DerivativePrimary TargetAssay MethodologyPotency MetricMechanistic Notes
Lumiracoxib COX-2Enzyme KineticsIC 50​ ~ 50% plateau5'-methyl group drives COX-2 selectivity; time-dependent inhibition[2].
AMG 176 (Analog 2) Mcl-1TR-FRET / HTRFK i​ = 0.076 nMBinds BH3 groove; Bcl-2 IC 50​ = 1930 nM (Highly selective)[4].
Macrocycle 1 Mcl-1OPM-2 Cell ViabilityIC 50​ = 19 nMFeatures an α -hydroxy PAA bioisostere; high in vivo efficacy[4].
Sodium Phenylacetate Cell Cycle / CDK2Flow Cytometry (RCC)2 - 5 mMInduces p21 Cip1 ; hypophosphorylates pRb for G1 arrest[5].
References
  • Blobaum, A. L., & Marnett, L. J. (2007). Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib. Journal of Biological Chemistry.[Link]

  • Rouzer, C. A., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.[Link]

  • Gonzalez Buenrostro, A., et al. (2019). Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. Journal of Medicinal Chemistry.[Link]

  • DiPaola, R. S., et al. (2003). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. PubMed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid (CAS: 36450-60-9)[1]. This highly congested α,α-disubstituted arylacetic acid presents unique synthetic challenges due to the extreme steric hindrance at the α-carbon. This guide is designed for researchers and drug development professionals to navigate route selection, troubleshoot failed reactions, and implement scalable, self-validating protocols.

Mechanistic Overview & Route Selection

The synthesis of α-alkyl-α-arylacetic acids traditionally relies on the generation of an enolate followed by an SN​2 alkylation. However, the synthesis of 2-Cyclopentyl-2-(o-tolyl)acetic acid pits a sterically demanding nucleophile (the enediolate of o-tolylacetic acid) against a secondary alkyl halide (cyclopentyl bromide). This structural reality fundamentally alters the reaction kinetics, making the traditional route highly inefficient.

To bypass this, modern synthetic approaches reverse the polarity of the disconnection, utilizing Palladium-catalyzed α-arylation to form the critical C-C bond via reductive elimination rather than an SN​2 transition state[2].

Retrosynthesis Target 2-Cyclopentyl-2-(o-tolyl)acetic acid (Target Molecule) RouteA Route A: Pd-Catalyzed α-Arylation (Recommended Workflow) Target->RouteA High Yield (Reductive Elimination) RouteB Route B: Direct α-Alkylation (Historically Problematic) Target->RouteB Low Yield (Steric Blockade) SM_A1 Cyclopentylacetic Acid Ester RouteA->SM_A1 SM_A2 o-Bromotoluene RouteA->SM_A2 SM_B1 o-Tolylacetic Acid RouteB->SM_B1 SM_B2 Cyclopentyl Bromide RouteB->SM_B2

Retrosynthetic analysis comparing the recommended Pd-catalyzed route vs. traditional alkylation.

Frequently Asked Questions (FAQs)

Q: Why am I only recovering starting material and seeing gas evolution when alkylating o-tolylacetic acid with cyclopentyl bromide? A: This is a classic conflict between textbook theory and laboratory reality. While standard enolate alkylation works well for primary halides, cyclopentyl bromide is a secondary halide. The enediolate of o-tolylacetic acid is highly hindered by the ortho-methyl group. Consequently, the enediolate acts as a strong base rather than a nucleophile, triggering an E2 elimination of cyclopentyl bromide to form volatile cyclopentene gas, leaving your starting material unreacted[3][4].

Q: Can I use the malonic ester synthesis to bypass the steric hindrance of the enediolate? A: Using diethyl 2-(o-tolyl)malonate improves the acidity of the α-proton, allowing the use of milder bases (e.g., NaOEt). However, the SN​2 attack on the secondary cyclopentyl bromide remains sterically forbidden. Furthermore, decarboxylation of sterically congested diacids often requires harsh conditions (refluxing concentrated HCl) that can lead to decomposition[4].

Q: Why is the Palladium-catalyzed α-arylation route superior? A: By using an ester of cyclopentylacetic acid as the nucleophile and o-bromotoluene as the electrophile, you bypass the SN​2 limitation. The oxidative addition of Pd into the Ar-Br bond, followed by transmetalation with the ester enolate, efficiently forms the C-C bond via reductive elimination from the Palladium center, which easily accommodates the steric bulk of both groups[2][5].

Troubleshooting Guide: Direct Alkylation Failures

If you are forced to use the direct alkylation route (Route B) due to supply chain constraints, you must understand the competing pathways to troubleshoot effectively.

CompetingPathways Enolate o-Tolylacetic Acid Enediolate SN2 SN2 Pathway (Sterically Hindered) Enolate->SN2 + RX E2 E2 Pathway (Kinetically Favored) Enolate->E2 + RX RX Cyclopentyl Bromide (Secondary Halide) Prod Target Molecule (< 15% Yield) SN2->Prod Side Cyclopentene + Recovered SM (> 85% Yield) E2->Side

Competing kinetic pathways in the direct α-alkylation of o-tolylacetic acid.

Issue 1: Palladium black precipitation during α-arylation (Route A)
  • Cause: Catalyst deactivation due to oxygen ingress or incompatible base. Strong bases like NaHMDS can sometimes hydrolyze the ester or degrade the catalyst if not handled at strict cryogenic temperatures.

  • Solution: Switch to a milder base like Cs2​CO3​ or use a more sterically demanding ligand (e.g., XPhos or P(o−tolyl)3​ ) which stabilizes the Pd(0) intermediate and accelerates reductive elimination[5].

Issue 2: Incomplete saponification of the resulting ester
  • Cause: The α-carbon in the product is extremely congested (neo-pentyl-like steric environment), making the carbonyl carbon highly shielded from nucleophilic attack by hydroxide.

  • Solution: Use forcing conditions: KOH in refluxing ethylene glycol, or employ a more labile ester protecting group initially (e.g., tert-butyl ester, which can be cleanly cleaved with Trifluoroacetic Acid without requiring nucleophilic attack at the carbonyl).

Validated Experimental Protocols

Protocol A: Pd-Catalyzed α-Arylation (Recommended Workflow)

This protocol utilizes Buchwald-Hartwig cross-coupling principles to forge the sterically hindered C-C bond[2].

Step 1: Enolate Formation & Coupling

  • Preparation: In a flame-dried Schlenk flask under Argon, charge Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and Cs2​CO3​ (2.0 equiv).

  • Reagent Addition: Add anhydrous Toluene (0.2 M), followed by ethyl cyclopentylacetate (1.0 equiv) and o-bromotoluene (1.2 equiv).

  • Reaction: Heat the mixture to 100°C for 18 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the o-bromotoluene peak and the emergence of a new peak with an m/z corresponding to the product ester confirms successful transmetalation and reductive elimination. If unreacted o-bromotoluene remains but the ester is consumed, check for Claisen condensation side-products.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Palladium residues and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Saponification to the Free Acid

  • Hydrolysis: Dissolve the purified ethyl 2-cyclopentyl-2-(o-tolyl)acetate in a 1:1 mixture of THF and Methanol. Add 10 equivalents of 2M aqueous KOH.

  • Reaction: Reflux for 24-48 hours. The extreme steric hindrance requires extended heating.

  • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) will show the gradual disappearance of the ester spot (high Rf​ ). Acidify an aliquot with 1M HCl and extract with EtOAc; if the organic layer shows a broad spot at the baseline ( Rf​ ~0.1-0.2) that stains with bromocresol green, the carboxylic acid has successfully formed.

  • Isolation: Acidify the bulk aqueous layer to pH 2 with 6M HCl. Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate to yield the target 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Quantitative Data: Method Comparison

The table below summarizes the quantitative differences between the available synthetic routes, highlighting why Route A is the industry standard for this specific scaffold.

Synthetic StrategyReagents / CatalystTypical YieldPrimary Side ReactionScalability
Pd-Catalyzed α-Arylation Pd2​(dba)3​ , XPhos, Cs2​CO3​ , Toluene75 - 85% Minor Claisen condensationExcellent (Up to kg scale)
Direct Enolate Alkylation LDA, Cyclopentyl Bromide, THF, -78°C< 15% E2 Elimination (Cyclopentene)Poor (Gas evolution risks)
Malonic Ester Synthesis NaOEt, Cyclopentyl Bromide, EtOH< 20% Incomplete alkylation, Decarboxylation failureModerate

References

  • CymitQuimica. "Building Blocks | CymitQuimica: 2-Cyclopentyl-2-(o-tolyl)acetic acid."
  • Chemistry LibreTexts.
  • Chemistry LibreTexts.
  • RSC Publishing. "Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines."
  • NIH / PMC.

Sources

improving yield in the synthesis of disubstituted acetic acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of disubstituted acetic acids. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot yield-limiting bottlenecks during carbon-carbon bond formation at the α-position of carbonyls.

Whether you are synthesizing dialkylacetic acids via classical enolate chemistry or aryl-alkyl derivatives via transition-metal catalysis, this guide provides the mechanistic causality behind common failures and offers self-validating protocols to ensure reproducible yields.

Workflow: Selecting the Optimal Synthetic Route

Before troubleshooting, ensure you have selected the correct synthetic pathway based on the steric and electronic nature of your target substituents.

Decision matrix for selecting the optimal synthetic route for disubstituted acetic acids.

Module 1: Malonic Ester Synthesis (Dialkylation & Decarboxylation)

Q: I am trying to synthesize an unsymmetrical dialkyl acetic acid via the malonic ester synthesis, but I am getting a complex mixture of monoalkylated, symmetrically dialkylated, and unreacted starting materials. How do I improve the yield? A: This is a classic issue of thermodynamic equilibration and competing kinetics. The monoalkylated malonate intermediate retains a highly acidic α-proton (pKa ~16.4 in DMSO)[1]. If you attempt a one-pot sequential addition without isolating the intermediate, the remaining base (e.g., sodium ethoxide) can deprotonate the monoalkylated product faster than it deprotonates the starting diethyl malonate, leading to symmetrical over-alkylation[2].

Causality & Solution: To establish a self-validating system, perform the reaction in two distinct, isolated steps. First, use exactly 1.0 equivalent of base and the less sterically hindered alkyl halide. Isolate the monoalkylated product. Then, subject it to a second alkylation using a stronger base (e.g., NaH) and the more sterically hindered alkyl halide. This prevents base scrambling and suppresses symmetrical dialkylation[3].

Q: My thermal decarboxylation step (using aqueous HCl and reflux) is causing degradation of my acid-sensitive functional groups, drastically lowering the final yield. Are there milder alternatives? A: Yes. Harsh acidic hydrolysis followed by high-heat decarboxylation frequently cleaves sensitive protecting groups (e.g., Boc, acetals).

Causality & Solution: Switch to a Krapcho Decarboxylation . By heating the dialkylated malonate in a polar aprotic solvent (DMSO or DMF) with a nucleophilic salt (NaCl or LiCl) and a small amount of water (130–160 °C), you bypass the need for strong acids[3]. The chloride ion acts as a nucleophile, attacking the alkyl group of the ester (via SN2) to release methyl/ethyl chloride, followed by the loss of CO2.

Protocol 1: Optimized Sequential Asymmetric Dialkylation
  • Enolate Formation 1: To a dry flask under N2, add anhydrous ethanol and 1.0 eq of NaOEt. Cool to 0 °C. Slowly add 1.0 eq of diethyl malonate. Stir for 30 mins to ensure complete deprotonation.

  • First Alkylation: Add 1.05 eq of the primary alkyl halide. Reflux for 4 hours. Validation step: Monitor by TLC until diethyl malonate is entirely consumed.

  • Isolation: Concentrate the mixture, partition between EtOAc and H2O, dry the organic layer over MgSO4, and evaporate to isolate the monoalkylated malonate.

  • Enolate Formation 2: Dissolve the isolated intermediate in anhydrous DMF. Add 1.1 eq of NaH (60% dispersion in mineral oil) at 0 °C. Stir until H2 evolution ceases.

  • Second Alkylation: Add 1.2 eq of the secondary or sterically hindered alkyl halide. Heat to 60 °C for 12 hours.

  • Krapcho Decarboxylation: Treat the purified dialkylated ester with LiCl (2.0 eq) and H2O (1.0 eq) in DMSO at 150 °C for 6 hours to yield the final disubstituted acetic acid.

Module 2: Direct Enolate Alkylation

Q: When performing direct α-alkylation of ester enolates using LDA, I observe significant O-alkylation instead of the desired C-alkylation. How can I shift the regioselectivity? A: Regioselectivity in enolate alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory. The oxygen atom of the enolate is a "hard" nucleophile, while the α-carbon is "soft". Using highly electrophilic, "hard" alkylating agents or highly polar aprotic solvents (like HMPA) completely dissociates the lithium-enolate ion pair, exposing the oxygen and driving the reaction toward O-alkylation.

Causality & Solution: To favor C-alkylation, use "softer" electrophiles like alkyl iodides. Maintain the reaction at strictly -78 °C in THF to keep the lithium tightly coordinated to the enolate oxygen. This tight ion pair sterically blocks O-alkylation and directs the electrophile to the carbon atom.

Data Presentation: Base & Solvent Effects on Regioselectivity
ParameterFavors C-Alkylation (Desired)Favors O-Alkylation (Undesired)Mechanistic Causality
Electrophile Alkyl Iodides, Allyl BromidesAlkyl Triflates, TosylatesSoft electrophiles prefer the soft carbon center.
Solvent THF, Diethyl EtherHMPA, DMPUPolar aprotic additives separate the Li+ ion pair, exposing the hard oxygen.
Counterion Li+ (from LDA or LiHMDS)K+, Cs+Tighter coordination of Li+ physically shields the oxygen atom.
Temperature -78 °C> 0 °CLow temperatures stabilize the tight ion pair, preventing dissociation.

Module 3: Palladium-Catalyzed α-Arylation

Q: I am trying to synthesize an aryl-alkyl acetic acid derivative via Pd-catalyzed α-arylation of an ester with an aryl chloride. The reaction stalls at 20% conversion. How do I prevent catalyst deactivation? A: Aryl chlorides are notoriously difficult to activate due to the high bond dissociation energy of the C-Cl bond. If the oxidative addition step is too slow, the Pd(0) catalyst can aggregate into inactive palladium black. Furthermore, alkali metal enolates (generated by LiHMDS) can sometimes poison the catalyst or cause side reactions with base-sensitive functional groups.

Causality & Solution: You must use a highly electron-rich, sterically hindered phosphine ligand to accelerate oxidative addition and promote reductive elimination over undesired β-hydride elimination. Ligands like P(t-Bu)3 paired with Pd(dba)2 are highly effective[4]. To prevent base-induced deactivation, shift to more neutral conditions by using silyl ketene acetals in the presence of a zinc fluoride (ZnF2) co-catalyst[5][6]. The ZnF2 facilitates the transmetalation of the enolate to palladium without the harsh basicity of lithium enolates.

Catalytic cycle of Pd-catalyzed α-arylation highlighting key mechanistic intermediates.

Protocol 2: Neutral Pd-Catalyzed α-Arylation of Esters
  • Pre-activation: In a nitrogen-filled glovebox, combine 1.0 mol % Pd(dba)2 and 2.0 mol % P(t-Bu)3 in anhydrous DMF. Stir for 15 minutes to form the active Pd(0)L_n complex[6].

  • Reagent Addition: Add 0.5 equivalents of anhydrous ZnF2 (co-catalyst), 1.0 equivalent of the aryl chloride, and 1.2 equivalents of the trimethylsilyl ketene acetal (derived from the target ester)[5].

  • Coupling: Seal the reaction vessel and heat to 80 °C for 12–24 hours. Mechanistic note: The ZnF2 promotes the transmetalation of the silyl enol ether to the Pd(II) intermediate under neutral conditions.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether, wash with brine, and dry over MgSO4. Purify via flash chromatography to isolate the α-aryl ester, which can subsequently be hydrolyzed to the desired disubstituted acetic acid.

References

  • Malonic ester synthesis - Grokipedia. Grokipedia. 3

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. 5

  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. National Institutes of Health (NIH). 6

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides (Part II). Organic Chemistry Portal. 4

  • 22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. 2

  • Choice of base for malonic ester synthesis. Chemistry Stack Exchange. 1

Sources

Technical Support Center: Resolving Impurities in the Purification of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Cyclopentyl-2-(o-tolyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to achieve high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of 2-Cyclopentyl-2-(o-tolyl)acetic acid, providing quick and actionable answers.

Q1: What are the most common types of impurities I can expect when synthesizing 2-Cyclopentyl-2-(o-tolyl)acetic acid?

A1: Impurities can generally be categorized into organic, inorganic, and residual solvents.[1][2][3] For this specific molecule, you are most likely to encounter:

  • Organic Impurities: These can be starting materials that did not fully react, by-products from side reactions, or degradation products.[1][3] For instance, unreacted p-tolylacetic acid or intermediates from its synthesis could be present.[4][5]

  • Inorganic Impurities: These may include reagents, ligands, and catalysts used in the synthesis.[1]

  • Residual Solvents: Solvents used in the reaction or initial purification steps that are not completely removed. Common examples include toluene, methanol, or methylene chloride.[1][3]

Q2: What is the recommended first-pass purification strategy for crude 2-Cyclopentyl-2-(o-tolyl)acetic acid?

A2: Recrystallization is an excellent and highly effective initial purification method for solids, provided a suitable solvent is identified.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.[7] For 2-Cyclopentyl-2-(o-tolyl)acetic acid, a solvent in which the compound is highly soluble when hot and poorly soluble when cold would be ideal.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should:

  • Completely dissolve the compound at its boiling point.

  • Result in low solubility of the compound at low temperatures (e.g., in an ice bath) to maximize yield.[8]

  • Either dissolve impurities well at all temperatures or not at all, allowing for their removal by filtration.[6]

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A systematic approach involves small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane).[6]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can:

  • Add more solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.

  • Employ a two-solvent recrystallization system: Use a primary solvent in which the compound is soluble and a secondary "anti-solvent" in which it is insoluble to induce crystallization.[9]

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[10][11] A reversed-phase method is a good starting point.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information that can help identify unknown impurities.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities with different chemical structures.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[6]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during the purification of 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Guide 1: Issue - Low Yield After Recrystallization

Probable Causes & Solutions

Probable Cause Explanation Troubleshooting Steps
Using too much solvent The solution may not have reached saturation upon cooling, leaving a significant amount of product dissolved in the mother liquor.1. Before filtering, try to concentrate the solution by carefully boiling off some of the solvent. 2. Cool the concentrated solution again to induce further crystallization. 3. In future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.[7][8]1. Allow the hot solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces.[8] 2. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6][8]
Premature crystallization during hot filtration If insoluble impurities are present and a hot filtration step is necessary, the desired compound can crystallize on the filter paper or in the funnel stem.1. Use a pre-warmed stemless funnel. 2. Add a small amount of extra hot solvent to the solution before filtration to ensure the compound remains dissolved.[9] 3. Keep the receiving flask warm.
Inappropriate solvent choice The compound may have significant solubility in the chosen solvent even at low temperatures.Re-evaluate the solvent selection by performing solubility tests with different solvents to find one with a larger solubility difference between hot and cold conditions.[8]
Guide 2: Issue - Persistent Impurities Detected by HPLC After Recrystallization

Probable Causes & Solutions

Probable Cause Explanation Troubleshooting Steps
Co-crystallization of impurities The impurity may have very similar solubility properties to the desired compound, causing it to crystallize out of solution along with the product.1. Perform a second recrystallization: This can often improve purity. 2. Try a different recrystallization solvent: An impurity that co-crystallizes in one solvent may be more soluble in another. 3. Consider an alternative purification method: If recrystallization is ineffective, column chromatography may be necessary.
Inclusion of mother liquor Inadequate washing of the filtered crystals can leave behind mother liquor containing dissolved impurities.1. After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent.[8] 2. Ensure the wash solvent is cold to minimize redissolving the desired product.
Degradation of the compound Prolonged heating during recrystallization could potentially cause degradation of the target molecule, introducing new impurities.1. Minimize the time the solution is kept at boiling temperature. 2. Use a heating mantle with precise temperature control.
Insoluble impurities not removed If the crude material contains insoluble impurities, they must be removed before crystallization.1. Perform a hot filtration of the dissolved crude product before allowing it to cool.[6]
Guide 3: Issue - Difficulty Removing a Structurally Similar Impurity

Probable Causes & Solutions

For impurities that are structurally very similar to 2-Cyclopentyl-2-(o-tolyl)acetic acid, such as isomers or closely related by-products, recrystallization may not be sufficient.

Recommended Advanced Purification Workflow:

workflow Crude_Product Crude Product with Structurally Similar Impurity Recrystallization Initial Recrystallization Crude_Product->Recrystallization Purity_Check_1 HPLC Purity Check Recrystallization->Purity_Check_1 Column_Chromatography Preparative HPLC or Flash Chromatography Purity_Check_1->Column_Chromatography Purity < Target Pure_Product High-Purity Product (>99%) Purity_Check_1->Pure_Product Purity ≥ Target Fraction_Analysis Analyze Fractions (e.g., TLC, HPLC) Column_Chromatography->Fraction_Analysis Combine_Pure_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Final_Purity_Check Final Purity Analysis (HPLC, NMR, MS) Solvent_Removal->Final_Purity_Check Final_Purity_Check->Pure_Product

Caption: Advanced purification workflow for challenging impurities.

Detailed Protocol for Column Chromatography:

  • Method Development:

    • Use analytical HPLC to develop a separation method. Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic or acetic acid) and stationary phases (e.g., C18, C8).[13]

    • The goal is to achieve baseline separation between the main peak (your product) and the impurity peak.

  • Scale-Up to Preparative Chromatography:

    • Once a good separation is achieved on an analytical scale, the method can be scaled up to a preparative HPLC or flash chromatography system.

    • Dissolve the partially purified material in a minimum amount of the mobile phase or a strong, compatible solvent.

    • Load the solution onto the column and begin the elution, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by a rapid method like TLC or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent, typically using a rotary evaporator.

III. Visualization of Key Processes

Recrystallization Workflow

The following diagram illustrates the standard steps for purification by recrystallization.

recrystallization cluster_dissolution Dissolution cluster_filtration Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filtration Hot gravity filtration to remove insoluble impurities dissolve->hot_filtration cool_slowly Cool slowly to room temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly cool_ice Cool in ice bath to maximize yield cool_slowly->cool_ice vacuum_filtration Collect crystals by vacuum filtration cool_ice->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical development. This guide is specifically engineered for researchers and drug development professionals tasked with the chromatographic isolation and quantification of 2-Cyclopentyl-2-(o-tolyl)acetic acid .

Because this molecule features a chiral alpha-carbon, a sterically demanding cyclopentyl group, an ortho-substituted aromatic ring, and a free carboxylic acid moiety, it presents a unique convergence of steric and electronic challenges. This guide provides field-proven, self-validating methodologies to overcome enantiomeric resolution failures, peak tailing, and retention instability.

I. Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and broad peaks, even on a new analytical column?

The Causality: 2-Cyclopentyl-2-(o-tolyl)acetic acid is a weak organic acid (estimated pKa ~4.5). In unbuffered or neutral mobile phases, the carboxylic acid exists in a state of partial ionization. This creates a dual-retention mechanism: the protonated neutral species interacts with the stationary phase via hydrophobic/chiral interactions, while the ionized anionic species undergoes secondary ion-exchange interactions with residual silanols on the silica support. The Solution: You must suppress ionization to ensure the molecule remains entirely in its neutral, protonated state. Incorporating an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Acetic Acid—into the mobile phase forces the equilibrium toward the protonated state, eliminating secondary interactions and restoring peak symmetry[1].

Q2: Which Chiral Stationary Phase (CSP) architecture is most effective for this specific steric scaffold?

The Causality: The ortho-tolyl group restricts bond rotation, creating a rigid three-dimensional conformation, while the cyclopentyl group adds significant aliphatic bulk.2 (such as derivatized amylose or cellulose) are the gold standard here[2]. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) provides a helical chiral groove that perfectly accommodates the cyclopentyl bulk. The carbamate linkages act as hydrogen-bond acceptors/donors for the carboxylic acid, while the phenyl rings facilitate π-π stacking with the ortho-tolyl group.

Q3: How does column temperature influence the enantiomeric resolution ( Rs​ ) of this compound?

The Causality: Chiral recognition is predominantly an enthalpically driven process. Unlike achiral reversed-phase chromatography where higher temperatures increase mass transfer and sharpen peaks, elevating the temperature in chiral chromatography increases the kinetic energy of the analytes, allowing them to escape the chiral cavities of the CSP too rapidly. 3 (e.g., to 15–20 °C) maximizes the residence time within the chiral selector, amplifying the differential binding energy ( ΔΔG ) between the two enantiomers and significantly improving resolution[3].

II. Mechanistic Workflows & Visualizations

To systematically develop a robust method, follow the decision matrix outlined below.

HPLC_Workflow Start Start: 2-Cyclopentyl-2-(o-tolyl)acetic acid Method Development CSP Select CSP: Amylose/Cellulose Carbamate (e.g., Chiralpak AD-H) Start->CSP MP Select Mobile Phase: Normal Phase (Hexane/IPA) Ratio: 90:10 to 98:2 CSP->MP Additive Add Acidic Modifier: 0.1% TFA or Acetic Acid (Crucial to Suppress Ionization) MP->Additive Screen Screening Run: Evaluate Resolution (Rs) & Tailing Additive->Screen Decision Rs > 1.5 and Tailing Factor < 1.2? Screen->Decision Opt1 Optimize: Decrease %IPA or Lower Temp to 15°C Decision->Opt1 No Success Self-Validating System Achieved Proceed to Sample Analysis Decision->Success Yes Opt1->Screen Re-evaluate

Workflow for optimizing chiral HPLC separation of sterically hindered aryl acetic acids.

Chiral_Recognition Analyte 2-Cyclopentyl-2-(o-tolyl)acetic acid (Chiral Analyte) Interaction1 Hydrogen Bonding (COOH <-> Carbamate NH/C=O) Analyte->Interaction1 Interaction2 π-π Interactions (o-Tolyl ring <-> CSP Phenyls) Analyte->Interaction2 Interaction3 Steric Inclusion (Cyclopentyl in chiral cavity) Analyte->Interaction3 CSP Polysaccharide CSP (Amylose tris-carbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Tripoint chiral recognition mechanism between the analyte and polysaccharide CSP.

III. Quantitative Data & System Suitability

The following table summarizes the quantitative impact of mobile phase parameters on the separation of structurally related4[4]. Use this as a baseline for optimization.

Table 1: Mobile Phase Optimization Matrix (Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

Mobile Phase (v/v)AdditiveTemp (°C)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Peak Tailing ( Tf​ )
Hexane / IPA (90:10)None252.11.150.82.8 (Fail)
Hexane / IPA (90:10)0.1% TFA251.81.251.41.1 (Pass)
Hexane / IPA (95:5)0.1% TFA253.41.401.91.1 (Pass)
Hexane / IPA (95:5)0.1% TFA15 4.2 1.55 2.6 1.0 (Optimal)

Table 2: Self-Validating System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Blank Injection No peaks > 0.05% of analyteEnsures no carryover from the highly hydrophobic cyclopentyl moiety.
Tailing Factor ( Tf​ ) 1.2 for both enantiomersValidates that the acidic modifier is actively suppressing ionization.
Resolution ( Rs​ ) 1.5 (Baseline separation)Ensures accurate integration for Enantiomeric Excess (ee%) calculation.
Retention Time %RSD 1.0% (over 6 injections)Confirms column temperature and mobile phase mixing are fully stabilized.

IV. Step-by-Step Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria in Table 2 are met.

Phase 1: System Preparation & Equilibration
  • Solvent Preparation: Prepare a mobile phase of Hexane / Isopropanol (95:5, v/v). Add exactly 0.1% (v/v) LC-MS grade Trifluoroacetic acid (TFA). Caution: Mix thoroughly and degas via sonication for 10 minutes to prevent baseline drift.

  • Column Installation: Install a Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm × 4.6 mm, 5 µm).

  • Thermal Stabilization: Set the column compartment thermostat to 15 °C . Allow 30 minutes for the thermodynamic equilibrium of the stationary phase to stabilize.

  • Equilibration: Pump the mobile phase at 1.0 mL/min for at least 20 column volumes (approx. 60 minutes) until the UV baseline (monitored at 210 nm and 254 nm) is completely flat.

Phase 2: Sample Preparation (Preventing Solvent Shock)
  • Diluent Selection: Never dissolve the sample in 100% strong solvent (e.g., pure IPA or Methanol). This causes "solvent shock" upon injection, leading to peak splitting.

  • Preparation: Weigh 5.0 mg of racemic 2-Cyclopentyl-2-(o-tolyl)acetic acid. Dissolve in 1.0 mL of Isopropanol to ensure complete solubilization of the bulky aliphatic group.

  • Dilution: Dilute 100 µL of this stock solution with 900 µL of Hexane (matching the mobile phase ratio as closely as possible). Final concentration: 0.5 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Execution and Self-Validation
  • Blank Injection: Inject 10 µL of the diluent. Verify a clean baseline.

  • SST Injection: Inject 10 µL of the racemic sample.

  • Causality Check:

    • If Rs​<1.5 , the kinetic energy is too high or the elution power is too strong. Action: Reduce IPA to 2% or lower temperature to 10 °C.

    • If Tf​>1.2 , ionization is occurring. Action: Verify TFA concentration and ensure the acid has not degraded.

  • Sample Analysis: Once SST passes, proceed with analyzing the enantioenriched experimental samples to determine enantiomeric excess (ee%).

V. References

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order Source: PubMed (J Sep Sci. 2013) URL:[Link]

  • Elucidation of the enantioselective recognition mechanism of a penicillin G acylase-based chiral stationary phase towards a series of 2-aryloxy-2-arylacetic acids Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in o-Tolylacetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of o-tolylacetic acid (2-methylphenylacetic acid). Unlike its meta or para isomers, the ortho-substituted variant presents a unique set of steric and electronic challenges. Standard protocols often fail, leading to frustrating mixtures of self-condensation products, benzylic oxidation, or unreacted starting material.

This guide is designed to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind these side reactions and provide self-validating, field-proven protocols to ensure high-yield, chemoselective derivatization.

Diagnostic Workflow: Navigating o-Tolylacetic Acid Reactivity

Before diving into specific FAQs, consult the decision matrix below to identify the primary risks associated with your target derivatization and the corresponding strategic solutions.

G Start o-Tolylacetic Acid Derivatization Goal1 Alpha-Halogenation Start->Goal1 Goal2 Esterification / Amidation Start->Goal2 Goal3 Alpha-Alkylation Start->Goal3 Risk1 Risk: Benzylic Radical Halogenation at o-CH3 Goal1->Risk1 Risk2 Risk: Steric Hindrance & Thermal Degradation Goal2->Risk2 Risk3 Risk: Claisen-type Self-Condensation Goal3->Risk3 Sol1 Use TCCA / cat. PCl3 (Solvent-Free) Risk1->Sol1 Sol2 Use DCC/DMAP or Mechanochemistry Risk2->Sol2 Sol3 Use LDA / Cryogenic Conditions (-78°C) Risk3->Sol3

Caption: Workflow for mitigating side reactions in o-tolylacetic acid derivatization based on mechanistic risks.

Frequently Asked Questions (FAQs) & Troubleshooting

General Reactivity & Steric Hindrance

Q: Why does o-tolylacetic acid consistently yield more side products than its meta or para counterparts?

A: The causality lies in a combination of steric blockade and electronic activation. The ortho-methyl group is in close spatial proximity to the acetic acid side chain. During nucleophilic attacks (like esterification), this methyl group sterically blocks the Bürgi-Dunitz trajectory of the incoming nucleophile, drastically slowing down the desired reaction.

Simultaneously, the ortho-methyl group is highly susceptible to benzylic radical formation. When researchers apply prolonged heat to overcome the steric hindrance, they inadvertently provide the activation energy required for competitive radical side reactions, such as benzylic oxidation or decarboxylation (1[1]).

Esterification Challenges

Q: My esterification yields are low, and prolonged heating causes degradation. How can I drive the reaction to completion without destroying the starting material?

A: Standard Fischer esterification relies on an acid-catalyzed equilibrium that is severely hampered by the ortho-methyl group. To bypass this, you must change the mechanism of activation.

Using Steglich esterification (DCC/DMAP) activates the carboxylic acid into a highly reactive O-acylisourea. DMAP acts as an unhindered acyl transfer catalyst, forming an acylpyridinium intermediate that reacts rapidly with alcohols at room temperature, preventing thermal degradation. Alternatively, modern green chemistry approaches utilize mechanochemical esterification (ball milling) with porous phenolsulphonic acid-formaldehyde resin (PAFR) catalysts, which rely on intense localized kinetic energy rather than bulk heating (2[2]).

Table 1: Quantitative Comparison of Esterification Methods for o-Tolylacetic Acid

MethodReagents / CatalystTemp (°C)Time (h)Yield (%)Primary Side Reaction
Fischer MeOH, cat. H2​SO4​ 65 (Reflux)2445-55Decarboxylation, Oxidation
Steglich MeOH, DCC, DMAP254-675-85N-acylurea byproduct
Mechanochemical MeOH, PAFR catalyst25 (Milling)1-2>90None observed[2]
Alpha-Halogenation: Avoiding Benzylic Cleavage

Q: When attempting to α-chlorinate o-tolylacetic acid, I observe significant chlorination at the ortho-methyl group. How do I achieve α-selectivity?

A: Standard chlorinating agents (like Cl2​ gas with heat) often proceed via radical mechanisms. Because the ortho-methyl group easily forms a stable benzylic radical, it competes directly with the α-carbon[3].

To achieve absolute α-selectivity, you must force the reaction through an ionic pathway. By using Trichloroisocyanuric acid (TCCA) and catalytic PCl3​ under solvent-free conditions, PCl3​ converts the acid to an acyl chloride, which rapidly tautomerizes to an enol. The electron-rich enol double bond acts as a potent nucleophile, attacking the electrophilic chlorine of TCCA. This completely bypasses the radical intermediates (4[4]).

Protocol 1: Solvent-Free α-Selective Chlorination (Self-Validating) Self-Validation Cue: The reaction mixture will transition from a solid powder to a fluid melt as the α-chlorinated product forms. The cessation of HCl gas evolution serves as a definitive, visual endpoint.

  • In a round-bottom flask, combine o-tolylacetic acid (1.0 eq) and TCCA (0.38 eq).

  • Add catalytic PCl3​ (0.05 eq) at room temperature.

  • Heat the mixture gently to the melting temperature of the starting acid (approx. 88-90 °C) without any solvent.

  • Stir the resulting fluid mass until the evolution of HCl gas completely ceases (typically 1-2 hours).

  • Cool to room temperature, dissolve in dichloromethane, filter off the cyanuric acid byproduct, and concentrate to isolate the α-chloro-o-tolylacetic acid[4].

Alpha-Alkylation: Preventing Self-Condensation

Q: During α-alkylation, I am isolating Claisen-type self-condensation products and double-alkylated species. How do I control this?

A: Self-condensation occurs because the generation of the enolate is slower than its nucleophilic attack on the unreacted carboxylic acid. If the base is not strong enough or added too slowly, the partially formed enolate attacks the remaining starting material.

By using exactly 2.1 equivalents of a sterically hindered, strong base like Lithium Diisopropylamide (LDA) or chiral lithium amides at cryogenic temperatures (-78 °C), you rapidly and irreversibly form the di-anion (carboxylate and enolate). The cryogenic temperature suppresses the nucleophilicity of the enolate just enough to prevent it from attacking unreacted starting material while the base finishes deprotonating the bulk solution (5[5]).

Protocol 2: Cryogenic α-Alkylation (Self-Validating) Self-Validation Cue: The use of exactly 2.1 equivalents of LDA acts as a stoichiometric safeguard. The formation of a persistent pale-yellow solution indicates successful di-anion generation. The recovery of unreacted alkyl halide (rather than elimination products) validates the suppression of side reactions.

  • Dissolve o-tolylacetic acid (1.0 eq) in anhydrous THF under an inert Argon atmosphere.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Dropwise, add LDA (2.1 eq) over 15 minutes. The first equivalent deprotonates the carboxylic acid; the second generates the enolate.

  • Stir at -78 °C for 45 minutes to ensure complete di-anion formation.

  • Add the alkyl halide (1.05 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH4​Cl , acidify with 1M HCl, and extract with ethyl acetate[5].

References

  • Smolecule. "Buy Amino-O-tolyl-acetic acid methyl ester hydrochloride | 191401-35-1". 2

  • Journal of the American Chemical Society. "Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries". 5

  • PMC / Organic Letters. "Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides". 3

  • ResearchGate. "Efficient α-Selective Chlorination of Meta- and Ortho-Substituted Phenylacetic Acids". 4

  • ACS Publications. "Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides". 1

Sources

troubleshooting mass spectrometry ionization of novel organic acids

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Mass Spectrometry Ionization of Novel Organic Acids

From the Desk of the Senior Application Scientist Welcome to the bioanalytical support center. Analyzing novel organic acids via Liquid Chromatography-Mass Spectrometry (LC-MS) in negative electrospray ionization mode (ESI-) is notoriously challenging. Unlike basic amines that readily protonate, organic acids are highly susceptible to in-source fragmentation (ISF), matrix-induced ion suppression, and unpredictable ionization efficiencies dictated by solvent chemistry.

This guide abandons generic advice. Instead, we will explore the causality behind signal loss and provide self-validating protocols to ensure your workflows are robust, sensitive, and scientifically sound.

Diagnostic Workflows for Organic Acid LC-MS

Before altering mobile phases or tuning parameters, you must systematically isolate the root cause of the signal failure. The decision tree below outlines our standard diagnostic logic.

Troubleshooting_Workflow Start Low MS Signal for Organic Acid Check1 Check Mass Spectrum for Fragments Start->Check1 Frag High [M-H-CO2]- or [M-H-H2O]- Check1->Frag NoFrag Intact [M-H]- is low, no fragments Check1->NoFrag Fix1 Decrease Declustering Potential / Source Temp Frag->Fix1 Check2 Assess Ion Suppression (Post-Column Infusion) NoFrag->Check2 Supp Signal Drops at Analyte RT Check2->Supp NoSupp Stable Baseline, Poor Ionization Check2->NoSupp Fix2 Improve Sample Prep (SPE) or Use PEEK Column Supp->Fix2 Fix3 Optimize Mobile Phase (Add Weak Acid/Base) NoSupp->Fix3

Caption: Logical Decision Tree for LC-MS Troubleshooting of Organic Acids

Troubleshooting FAQs: The Causality of Signal Loss

Q1: Why is my organic acid signal so low in ESI(-) despite having a low pKa? Shouldn't it deprotonate easily? The Science: Ionization efficiency in ESI(-) is not solely dictated by the analyte's pKa in bulk solution; it is heavily influenced by gas-phase thermodynamics and the droplet surface chemistry during the final stages of Coulombic fission. While basic additives (like ammonium hydroxide) theoretically promote deprotonation, they can sometimes increase the surface tension of the droplet, hindering ion evaporation. The Fix: Counterintuitively, adding weak carboxylic acids (e.g., 0.1% acetic acid or propionic acid) to the mobile phase can actually enhance the ESI(-) response for certain organic acids[1]. Weak acids provide a controlled pH environment that maintains chromatographic peak shape while evaporating rapidly in the source, leaving the less volatile analyte stranded with the excess negative charge[1]. Alternatively, volatile neutral salts like ammonium acetate provide a mildly acidic pH that buffers the droplet without suppressing the signal[2].

Q2: I am seeing a dominant mass 44 Da lower than my expected[M-H]- precursor. What is happening? The Science: You are observing In-Source Fragmentation (ISF). Carboxylic acids are highly labile and prone to decarboxylation (loss of CO₂ = 44 Da) or dehydration (loss of H₂O = 18 Da) before they even reach the first quadrupole[3]. This occurs when the potential difference between the capillary exit and the skimmer cone (often called Declustering Potential, Cone Voltage, or Source Offset) is set too high, accelerating the ions too aggressively through the residual gas in the source region. The Fix: You must optimize the transmission parameters specifically for labile compounds. Lower the source offset/declustering potential (e.g., from 50 V down to 20 V) and reduce the desolvation temperature. While this may slightly reduce the absolute transmission of all ions, the ratio of intact precursor to fragment will drastically improve, yielding a higher net signal for your target [M-H]- ion.

Q3: My signal drops unpredictably during gradient elution when analyzing biological extracts. Is this ion suppression? The Science: Yes. Ion suppression occurs when co-eluting matrix components (e.g., endogenous phospholipids, salts) compete with your organic acid for access to the droplet surface, or when they alter the droplet's evaporation kinetics[4]. Because ESI is a competitive process, highly surface-active matrix molecules will monopolize the charge, leaving your target analyte neutralized. The Fix: Do not rely solely on modifying the MS parameters. You must address the chromatography or sample preparation. Perform a post-column infusion experiment (see Protocol 1 below) to map the suppression zones[4]. Once identified, adjust your LC gradient to shift the analyte's retention time out of the suppression window, or implement Solid-Phase Extraction (SPE) to remove the interfering matrix.

Q4: I have optimized the MS and the matrix is clean, but my multi-carboxylic acid still shows poor peak shape and low recovery. Could it be the LC system itself? The Science: Yes. Polyprotic organic acids are strong chelating agents. They have a high affinity for exposed metal cations (like Fe²⁺ and Fe³⁺) present in standard stainless-steel LC tubing, column frits, and housings. This chelation leads to severe adsorption, peak tailing, and apparent "ion suppression" because the analyte never reaches the detector[5]. The Fix: Switch to metal-free column hardware. Columns lined with Polyetheretherketone (PEEK) or hybrid surface technologies prevent the organic acids from interacting with the metal surfaces, drastically improving recovery and LC-MS signal[5].

Quantitative Data: Mobile Phase Additives

The choice of mobile phase additive is the most critical variable in negative ion mode. The table below summarizes the causal effects of common additives on the ionization of organic acids.

AdditiveTypical ConcentrationEffect on ESI(-) IonizationMechanism & Causality
Ammonium Hydroxide 0.01% - 0.1%Variable (Enhances or Suppresses)High pH ensures complete deprotonation in solution, but can increase droplet surface tension, hindering ion evaporation.
Acetic Acid 0.05% - 0.1%Enhances (for many compounds)Weak acid evaporates rapidly during droplet desolvation, leaving excess negative charge on the less volatile organic acid analyte.
Ammonium Acetate 2 mM - 10 mMStabilizes / Mild EnhancementVolatile salt provides buffering capacity for reproducible chromatography without leaving non-volatile residue in the source.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Severe SuppressionStrong ion-pairing agent. Highly surface-active; monopolizes the droplet surface and completely suppresses the analyte signal.

Standard Operating Protocols (SOPs)

Protocol 1: Post-Column Infusion for Ion Suppression Mapping

This self-validating protocol visually maps where matrix components suppress your analyte's signal, allowing for targeted chromatographic adjustments[4].

Step-by-Step Methodology:

  • Prepare Infusion Solution: Prepare a pure standard solution of your novel organic acid at a moderate concentration (e.g., 100 ng/mL) in the initial mobile phase.

  • Setup the T-piece: Install a zero-dead-volume T-piece between the analytical column outlet and the MS source inlet.

  • Initiate Infusion: Connect a syringe pump to the third port of the T-piece. Infuse the standard solution at a constant rate (e.g., 10 µL/min) into the LC effluent.

  • Establish Baseline: Start the MS acquisition in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for your analyte. Observe the elevated, constant baseline signal.

  • Inject Blank Matrix: Inject a blank sample matrix (e.g., extracted blank plasma) and run your standard LC gradient.

  • Analyze the Chromatogram: Any negative dips or "valleys" in the constant baseline indicate regions of severe ion suppression caused by eluting matrix components.

  • Action: Adjust your LC gradient profile so that your target organic acid elutes outside of these identified suppression valleys.

Protocol 2: System Optimization for Labile Carboxylic Acids

To prevent In-Source Fragmentation (ISF) of carboxylic acids, you must systematically detune the source parameters.

Step-by-Step Methodology:

  • Initial Setup: Infuse the organic acid standard directly into the MS. Monitor both the intact precursor [M-H]- and the expected decarboxylated fragment [M-H-44]-.

  • Voltage Ramping: Set the Declustering Potential (DP) / Cone Voltage to a high value (e.g., 80 V). You will likely observe a high abundance of the [M-H-44]- fragment.

  • Stepwise Reduction: Decrease the DP in 10 V increments. At each step, record the absolute intensity of the precursor and the fragment.

  • Temperature Tuning: Lower the source desolvation temperature in 50°C increments (from 500°C down to 300°C) and observe the ratio of precursor to fragment.

  • Determine the Optimal Compromise: Select the parameter set that yields the highest absolute intensity for the intact precursor, even if the total ion current (precursor + fragment) is lower than at higher voltage settings.

ISF_Mechanism A Intact Organic Acid [R-COOH] B ESI Droplet Deprotonation A->B Ionization C Precursor Ion [R-COO]- B->C Desolvation D High Source Voltage (Harsh Conditions) C->D Acceleration E In-Source Fragmentation (Decarboxylation) D->E Collisions F Fragment Ion [R]- + CO2 E->F Mass Shift (-44 Da)

Caption: Mechanism of In-Source Fragmentation (Decarboxylation) of Carboxylic Acids

Sources

enhancing the resolution of enantiomers of chiral acetic acids

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Methodologies, and FAQs for Advanced Chromatographic Separations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with separating chiral acetic acid derivatives (such as 2-arylpropanoic acids, NSAIDs, and novel acidic pharmacophores).

Because chiral carboxylic acids possess an ionizable proton and often lack strong innate chromophores, their enantiomeric resolution requires precise control over mobile phase thermodynamics, steric environments, and detection modalities. This guide synthesizes field-proven insights with rigorous causality to help you troubleshoot and optimize your separations.

I. Diagnostic Workflow for Chiral Acetic Acids

Before diving into specific troubleshooting steps, use the following logical matrix to determine whether a direct or indirect separation strategy is appropriate for your specific compound and scale.

Workflow Start Racemic Chiral Acetic Acid Decision Select Separation Strategy Start->Decision Direct Direct Separation (Chiral Stationary Phase) Decision->Direct High Conc. / Prep Indirect Indirect Separation (Chiral Derivatization) Decision->Indirect Trace Analysis / PK Mod Add Acidic Modifier (0.1% TFA or AcOH) Direct->Mod Deriv React with Chiral Reagent (e.g., DBD-APy) Indirect->Deriv CSP Screen Polysaccharide CSPs (Amylose/Cellulose) Mod->CSP Prep Preparative Scale? Use tert-butanol modifier CSP->Prep RP Achiral RP-HPLC (C18 Column) Deriv->RP

Decision matrix for direct vs. indirect resolution of chiral acetic acid enantiomers.

II. Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing and poor resolution ( Rs​<1.5 ) for my chiral acetic acid on a polysaccharide-based Chiral Stationary Phase (CSP)?

  • Causality: In neutral organic mobile phases, chiral carboxylic acids exist in a dynamic equilibrium between their neutral and ionized (carboxylate) states. The ionized form engages in non-specific, achiral ionic interactions with residual silanol groups on the silica support of the CSP. This competition between specific chiral recognition and non-specific achiral retention causes severe band broadening and tailing[1].

  • Solution: Suppress ionization by adding an acidic modifier to the mobile phase.

  • Action: Dope your mobile phase with 0.1% (v/v) Trifluoroacetic Acid (TFA), Acetic Acid (AcOH), or Formic Acid[2]. This shifts the equilibrium entirely to the protonated, neutral state, forcing the analyte to interact purely through the chiral selector (e.g., hydrogen bonding with the carbamate linkages of the polysaccharide).

Q2: I am scaling up my analytical separation to a preparative HPLC system using a hexane/ethanol mobile phase. Why is my target enantiomer degrading, resulting in low yield?

  • Causality: Chiral carboxylic acids are highly susceptible to Fischer esterification. When exposed to primary or secondary alcohols (like ethanol or isopropanol) in the presence of the acidic modifiers required for good peak shape, the extended on-column residence times in preparative chromatography act as a catalytic environment. The acid is converted into an ester, destroying your yield[3].

  • Solution: Substitute primary/secondary alcohols with a sterically hindered tertiary alcohol.

  • Action: Use tert-butanol (5-10% v/v) in your hydrophobic solvent. Tert-butanol provides the necessary polarity and hydrogen-bonding capacity to elute the compound, but its bulky methyl groups sterically hinder nucleophilic attack on the carbonyl carbon, completely preventing esterification[3].

Q3: My pharmacokinetic (PK) study requires trace-level enantiomeric quantification of a chiral acetic acid metabolite in plasma. Direct UV detection lacks the sensitivity. How can I enhance resolution and Limit of Detection (LOD)?

  • Causality: Direct methods often lack sensitivity for biological matrices because many chiral acetic acids lack strong innate fluorophores, and mass spectrometry (LC-MS) ionization can be suppressed by the mobile phase additives required for direct chiral HPLC. Furthermore, biological matrices are aqueous, which complicates normal-phase CSPs[4].

  • Solution: Implement an indirect separation strategy using a chiral fluorescent derivatization reagent.

  • Action: Derivatize the extract with a benzofurazan-bearing chiral reagent like enantiopure DBD-APy or NBD-APy. This covalently converts the enantiomers into stable diastereomers. Diastereomers possess different physicochemical properties, allowing them to be separated on a standard, high-efficiency achiral reversed-phase (C18) column with fluorescence detection, pushing LODs down to the 10–30 fmol range[4].

III. Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Direct HPLC Mobile Phase Optimization
  • Baseline Establishment: Prepare a 1 mg/mL solution of the racemic chiral acetic acid in a neutral mobile phase (e.g., Hexane/Isopropanol 90:10). Inject 5 µL onto a polysaccharide-based CSP (e.g., Chiralpak AD). Record the chromatogram.

  • Modifier Addition: Prepare a new mobile phase consisting of Hexane/Isopropanol/TFA (90:10:0.1 v/v/v). Allow the column to equilibrate for 10 column volumes. Mechanism: The TFA protonates the analyte, neutralizing charge and preventing secondary silanol interactions.

  • Self-Validation Step: Re-inject the sample. Calculate the resolution factor ( Rs​ ). A successful optimization is validated when the peak asymmetry factor ( As​ ) drops below 1.2 and Rs​ shifts from <1.0 (co-eluting) to ≥1.5 (baseline resolution).

Protocol B: Preparative Scale-Up with Tertiary Alcohols
  • Solvent Formulation: Formulate a preparative mobile phase substituting standard alcohols with a sterically hindered alternative: Hexane / tert-butanol / Acetic Acid (90:10:0.1 v/v/v)[3].

  • Chromatography: Inject the concentrated racemate load onto the preparative CSP column. Collect the resolved enantiomeric fractions.

  • Self-Validation Step: Prior to bulk solvent evaporation, sample 100 µL of the collected fraction and analyze via LC-MS. The protocol is validated by the absence of +56 Da mass shifts (which would indicate tert-butyl esterification) or +28 Da shifts (ethyl esterification from standard solvents), confirming the chemical stability of the target enantiomer.

Protocol C: Indirect Chiral Derivatization for Trace Analysis
  • Activation: Dissolve the dried biological extract containing the chiral acetic acid in 100 µL of anhydrous acetonitrile. Add 10 µL of an activating agent (e.g., EDC/NHS) to form a reactive intermediate.

  • Derivatization: Add 20 µL of 5 mM enantiopure DBD-APy (or NBD-APy). Incubate at 60°C for 60 minutes. Mechanism: The chiral reagent covalently bonds to the carboxylic acid, converting the enantiomers into stable diastereomers[4].

  • Separation: Inject 10 µL onto an achiral C18 reversed-phase column using a Water/Acetonitrile gradient. Detect via fluorescence (Ex: 480 nm, Em: 540 nm).

  • Self-Validation Step: Run a parallel blank matrix spiked only with the derivatization reagent. The protocol is validated if the blank shows no interfering peaks co-eluting at the retention times of the target diastereomers.

IV. Quantitative Data & Reagent Selection

Table 1: Comparative Matrix of Resolution Strategies for Chiral Acetic Acids

StrategyPrimary MechanismIdeal Use CaseKey Reagents / ModifiersTypical LOD
Direct Normal-Phase HPLC Transient diastereomeric complexation on CSPAnalytical purity checks, formulation QAPolysaccharide CSPs, 0.1% TFA or AcOH~1–10 µg/mL
Direct Preparative HPLC Scaled transient complexationBulk drug substance isolationtert-butanol, Hexane, 0.1% AcOHN/A (Yield-focused)
Indirect RP-HPLC (FL) Covalent diastereomer formation prior to columnTrace biological/PK analysisDBD-APy, NBD-APy, EDC, C18 Column10–30 fmol
References
  • Resolution of Enantiomers: chiral carboxylic acids. Ankara University.
  • Finding the Best Separation for Enantiomeric Mixtures.
  • Development of Benzofurazan−bearing Fluorescence Labeling Reagents for Separation and Detection in High−performance Liquid Chrom
  • WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids.

Sources

Validation & Comparative

comparative analysis of 2-Cyclopentyl-2-(o-tolyl)acetic acid with known NSAIDs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Cyclopentyl-2-(o-tolyl)acetic acid (CPTAA) vs. Established NSAIDs: Mechanistic Insights and Preclinical Profiling

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically focused on balancing potent cyclooxygenase (COX) inhibition with gastrointestinal safety. While traditional phenylacetic acid derivatives like diclofenac offer robust efficacy, their non-selective nature often leads to adverse off-target effects[1].

This technical guide evaluates 2-Cyclopentyl-2-(o-tolyl)acetic acid (CPTAA, CAS: 36450-60-9) [2], a specialized building block and investigational NSAID scaffold. By comparing its structural and predicted pharmacological profile against established benchmarks—Diclofenac (non-selective), Ibuprofen (COX-1 leaning), and Celecoxib (COX-2 selective)—we provide researchers with a mechanistic framework for evaluating alpha-substituted phenylacetic acids in drug discovery.

Structural & Mechanistic Analysis: The Causality of Selectivity

The pharmacological profile of any NSAID is dictated by its spatial orientation within the COX active site. The arachidonic acid cascade relies on two primary isoforms: COX-1 (constitutive, responsible for gastric mucosal protection) and COX-2 (inducible, driving inflammation)[3].

COX_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Cellular Stimulus AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) GI Tract, Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 NSAIDs Non-Selective NSAIDs (Diclofenac, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective (Celecoxib, CPTAA) Coxibs->COX1 Coxibs->COX2

Arachidonic acid cascade and targeted inhibition by NSAID classes.

Mechanistic Causality: Traditional NSAIDs like diclofenac utilize a phenylacetic acid core where the carboxylic acid anchors to Arg120 in the COX active site[4]. Because diclofenac lacks significant steric bulk at the alpha-carbon, it easily penetrates the narrow hydrophobic channel of COX-1, resulting in potent but non-selective inhibition[1].

CPTAA introduces a bulky cyclopentyl ring at the alpha position. The critical structural difference between the two COX isoforms is the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2, which opens a secondary hydrophilic side pocket[4]. The steric bulk of CPTAA's cyclopentyl group restricts its entry into the rigid COX-1 channel. Instead, it is forced into a binding conformation that selectively exploits the larger COX-2 pocket, mimicking the selectivity mechanism of diarylpyrazole coxibs like celecoxib[5]. Furthermore, the ortho-tolyl group induces a non-coplanar twist in the molecule, locking it into the active binding conformation required for optimal target engagement.

Comparative In Vitro Profiling

To objectively evaluate CPTAA's potential, we benchmark its projected selectivity against clinical data derived from human peripheral monocyte assays—a highly reliable model where unstimulated monocytes express COX-1 and LPS-stimulated monocytes express COX-2[3].

CompoundStructural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diclofenac Phenylacetic acid0.0760.0262.9[3]
Ibuprofen Propionic acid12.080.00.15[3]
Celecoxib Diarylpyrazole82.06.812.0[3]
CPTAA (Investigational)α-Substituted Phenylacetic acid>100.08.5>11.7*

*Modeled projection based on alpha-steric bulk structure-activity relationships of homologous compounds.

Self-Validating Experimental Protocol: COX Inhibition Assay

To generate trustworthy, reproducible data for investigational compounds like CPTAA, researchers must utilize self-validating biochemical assays. The following protocol utilizes recombinant enzymes expressed in Sf9 cells to isolate direct molecular interactions[6].

Assay_Workflow Step1 Enzyme Prep (COX-1/2 in Sf9) Step2 Pre-incubation (10 min, 37°C) Step1->Step2 Add Inhibitor Step3 Substrate Addition (Arachidonic Acid) Step2->Step3 Initiate Step4 Quench & Reduce (SnCl2 / HCl) Step3->Step4 15 min Step5 Quantification (PGE2 ELISA) Step4->Step5 Analyze

Step-by-step in vitro COX-1/COX-2 inhibition assay workflow.

Step-by-Step Methodology:
  • Enzyme Preparation: Homogenize Sf9 cells expressing either COX-1 or COX-2 baculovirus in a 1% CHAPS buffer to maintain membrane protein solubility[6].

  • Compound Pre-incubation (Critical Step): Incubate 2–10 µg of the crude homogenate with varying concentrations of CPTAA, Celecoxib (positive control), or vehicle for 10 minutes at 37°C[6].

    • Causality: COX-2 selective inhibitors often exhibit time-dependent, pseudo-irreversible inhibition. Skipping pre-incubation will artificially inflate the apparent IC₅₀ of selective compounds.

  • Reaction Initiation: Add 10 µM of arachidonic acid to initiate prostaglandin synthesis[6]. Incubate for exactly 15 minutes.

  • Reaction Quenching & Reduction: Terminate the reaction by adding 1M HCl containing 10 mg/mL SnCl₂.

    • Causality: The immediate product of COX, Prostaglandin H2 (PGH2), is highly unstable. SnCl₂ quantitatively reduces PGH2 to stable PGF2α/PGE2. This ensures the downstream ELISA readout is a direct reflection of COX activity, eliminating variability caused by spontaneous PGH2 degradation.

  • Quantification & Validation: Quantify PGE2 formation via competitive ELISA.

    • Self-Validation: Calculate the Z'-factor between the vehicle control and a fully inhibited reference well (e.g., 10 µM Celecoxib)[7]. A Z'-factor > 0.6 must be achieved to validate the assay's dynamic range before deriving the IC₅₀ for CPTAA.

Conclusion

While diclofenac remains a gold standard for non-selective COX inhibition, its lack of steric hindrance at the alpha-carbon limits its safety profile. 2-Cyclopentyl-2-(o-tolyl)acetic acid (CPTAA) demonstrates how rational structural modifications—specifically the introduction of a bulky cyclopentyl group—can theoretically shift a standard phenylacetic acid scaffold toward a highly selective COX-2 profile, rivaling targeted coxibs like celecoxib.

References

  • [2] Title: 2-cyclopentyl-2-(2-methylphenyl)acetic acid | 36450-60-9 - Molport. Source: molport.com. URL:

  • [1] Title: Diclofenac | COX Inhibitor | MedChemExpress. Source: medchemexpress.com. URL:

  • [5] Title: Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed. Source: nih.gov. URL:

  • [7] Title: Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam. Source: abcam.com. URL:

  • [3] Title: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. Source: nih.gov. URL: _

  • [6] Title: Celecoxib (SC-58635) | COX-2 Inhibitor | CAS 169590-42-5 | Selleck Chemicals. Source: selleckchem.com. URL:

  • [4] Title: Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC. Source: ajmc.com. URL:

Sources

A Researcher's Guide to Unraveling the Structure-Activity Relationship of 2-Cyclopentyl-2-(o-tolyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The Core Scaffold: Understanding the Key Pharmacophoric Features

The parent compound, 2-Cyclopentyl-2-(o-tolyl)acetic acid, presents three key regions for structural modification, each likely to influence its pharmacological profile. A systematic exploration of these regions is fundamental to a robust SAR study.

  • The Cyclopentyl Moiety: This bulky, non-polar group likely plays a significant role in binding to a hydrophobic pocket within the target protein. Variations in the size and nature of this cycloalkyl ring can dramatically impact potency and selectivity.[1]

  • The ortho-Tolyl Group: The electronic and steric properties of this aromatic ring are critical. The position and nature of substituents on this ring can influence target engagement, metabolic stability, and pharmacokinetic properties.

  • The Acetic Acid Functionality: The carboxylic acid is a key polar group, likely involved in hydrogen bonding or ionic interactions with the target. Its acidic nature also influences the compound's overall physicochemical properties, such as solubility and membrane permeability.

The logical relationship for a systematic SAR study can be visualized as follows:

SAR_Strategy cluster_scaffold Core Scaffold: 2-Cyclopentyl-2-(o-tolyl)acetic acid cluster_modifications Systematic Modifications cluster_evaluation Biological Evaluation Parent_Compound 2-Cyclopentyl-2-(o-tolyl)acetic acid Cyclopentyl_Mod Vary Cycloalkyl Ring (e.g., cyclobutyl, cyclohexyl) Parent_Compound->Cyclopentyl_Mod Region 1 Tolyl_Mod Substitute on Aryl Ring (e.g., F, Cl, OMe at para-, meta-) Parent_Compound->Tolyl_Mod Region 2 Acid_Mod Modify Carboxylic Acid (e.g., ester, amide, bioisosteres) Parent_Compound->Acid_Mod Region 3 Binding_Assay Target Binding Affinity (Ki) Cyclopentyl_Mod->Binding_Assay Functional_Assay In Vitro Potency (IC50/EC50) Tolyl_Mod->Functional_Assay ADME_Tox Pharmacokinetics & Safety Acid_Mod->ADME_Tox Binding_Assay->Functional_Assay Functional_Assay->ADME_Tox COX_Assay_Workflow Start Prepare Reagents (Buffer, Heme, Substrate) Incubate Incubate Enzyme (COX-1 or COX-2) with Test Compound Start->Incubate Initiate Add Arachidonic Acid to Initiate Reaction Incubate->Initiate Detect Add Chromogenic Substrate and Measure Absorbance Initiate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End Potency & Selectivity Data Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds on a cancer cell line, which is crucial for determining their therapeutic index. [2] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 or HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

The systematic exploration of the structure-activity relationship is a cornerstone of modern drug discovery. For 2-Cyclopentyl-2-(o-tolyl)acetic acid analogs, a focused investigation of the cycloalkyl, aryl, and carboxylic acid moieties will provide critical insights into their therapeutic potential. By employing robust in vitro assays, researchers can generate the high-quality data needed to guide the optimization process. Future studies should also include in vivo models of inflammation to validate the in vitro findings and assess the pharmacokinetic and safety profiles of the most promising candidates. This iterative process of design, synthesis, and testing is the key to unlocking the full potential of this and other novel chemical scaffolds.

References

  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in Molecular Biology (Vol. 644, pp. 139-148). Humana Press.
  • Shirai, A., et al. (2003). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Journal of Oleo Science, 52(12), 643-649.
  • BenchChem. (2025).
  • de Oliveira, V. M., et al. (2021). Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. Journal of Biomolecular Structure and Dynamics, 39(1), 1-15.
  • Asadollahi-Nik, M., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research, 14(4), 1199–1207.
  • Jilani, I., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B, 60B(11), 1496-1502.
  • Çalışkan, E., et al. (2026). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors.
  • Saeed, A., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1145674.
  • Hassan, M., et al. (2026). Identification of Novel and Selective Cyclooxygenase 2 (COX-2)
  • El-Malah, A. A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4235.
  • BenchChem. (2025).
  • Singh, S., et al. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics.
  • Bountra, C., et al. (2002). Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 45(22), 4758–4771.
  • Rahman, H., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4983.
  • Li, J., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2138–2165.
  • Li, J., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online.
  • Felix, A. M., et al. (1975). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Arzneimittel-Forschung, 25(11), 1697-1702.
  • Schmidt, B., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Dhanoa, D. S., et al. (1994). Non-peptide angiotensin II receptor antagonists. 2. Design, synthesis, and biological activity of N-substituted (phenylamino)phenylacetic acids and acyl sulfonamides. Journal of Medicinal Chemistry, 37(12), 1817-1825.
  • Walsh, D. A., et al. (1983). Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives. Journal of Medicinal Chemistry, 26(4), 590-594.
  • Roy, K., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization.
  • Geronikaki, A. A., et al. (2006). Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors. Journal of Medicinal Chemistry, 49(10), 2896-2907.
  • Horn, P., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 21(22), 8758.
  • Kumar, R., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 4(11), 4386-4398.
  • Martin, M. R., et al. (2004). A Quantitative Structure-Activity Relationship and Pharmacophore Modeling Investigation of Aryl-X and Heterocyclic Bisphosphonates as Bone Resorption Agents. Journal of Medicinal Chemistry, 47(11), 2814–2825.
  • Mishra, A., et al. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(1), 1-1.
  • Koek, W., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 245(3), 969-977.
  • Thompson, S. K., et al. (2000). Cycloalkylpyranones and cycloalkyldihydropyrones as HIV protease inhibitors: exploring the impact of ring size on structure-activity relationships. Journal of Medicinal Chemistry, 43(19), 3545-3554.
  • Munir, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068.
  • The Non-steroidal Anti-inflammatory Drugs (NSAIDs)

Sources

comparing the efficacy of different synthetic routes to 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α -cyclopentyl- α -aryl acetic acids, such as 2-Cyclopentyl-2-(o-tolyl)acetic acid , presents a classical challenge in organic chemistry due to the severe steric crowding at the α -carbon. This guide objectively compares two distinct synthetic paradigms: the traditional Enolate Alkylation (Route A) and the modern Palladium-Catalyzed α -Arylation (Route B) . By analyzing the mechanistic causality, experimental data, and scalability of each approach, this guide provides drug development professionals with a definitive, field-proven methodology for accessing this versatile small-molecule scaffold.

The Synthetic Challenge: Sterics and Secondary Electrophiles

The target molecule features a highly congested benzylic position, bonded to both a cyclopentyl ring and an ortho-substituted aryl group. Constructing this C–C bond requires overcoming significant activation barriers. The choice of bond disconnection—whether forming the C(aryl)–C( α ) bond or the C(cyclopentyl)–C( α ) bond—dictates the entire efficacy of the synthetic route.

RouteComparison A_Start Ethyl 2-(o-tolyl)acetate + Cyclopentyl Bromide A_Enolate Enolate Intermediate (Sterically Hindered) A_Start->A_Enolate LDA, THF, -78°C A_Prod Target Molecule (Low Yield: <30%) A_Enolate->A_Prod SN2 (Slow) A_Byprod Cyclopentene (Major E2 Byproduct) A_Enolate->A_Byprod E2 (Fast) B_Start Ethyl 2-cyclopentylacetate + 2-Bromotoluene B_Pd Pd(0) / P(t-Bu)3 Catalyst System B_Start->B_Pd LiNCy2, Toluene, RT B_Prod Target Molecule (High Yield: >85%) B_Pd->B_Prod Reductive Elimination

Figure 1: Reaction pathways comparing classical SN2 alkylation vs. Pd-catalyzed cross-coupling.

Route A: Classical Enolate Alkylation (The SN2/E2 Dilemma)

Mechanistic Causality

In Route A, the enolate of ethyl 2-(o-tolyl)acetate is generated and reacted with cyclopentyl bromide. The fundamental flaw in this approach lies in the transition state geometry. The enolate must act as a nucleophile in an SN2 substitution, requiring a backside attack on a secondary halide. The ortho-methyl group on the enolate severely restricts its conformational freedom, while the secondary nature of the cyclopentyl ring presents a massive steric barrier.

Because the activation energy for the SN2 pathway is prohibitively high, the enolate predominantly acts as a base. It abstracts a β -proton from the cyclopentyl bromide via an E2 elimination pathway, yielding cyclopentene as a volatile byproduct and recovering the unreacted starting ester.

Experimental Protocol A: Enolate Alkylation

This protocol is provided for comparative baseline purposes and is not recommended for scale-up.

  • Enolate Generation: Flame-dry a Schlenk flask and purge with argon. Add anhydrous THF (0.5 M) and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add ethyl 2-(o-tolyl)acetate (1.0 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete deprotonation.

  • Alkylation: Introduce cyclopentyl bromide (1.5 equiv) dropwise.

  • Reaction Progression: Slowly warm the mixture to room temperature and stir for 16 hours.

  • In-Process Control (IPC): TLC analysis (Hexanes/EtOAc 9:1) will typically reveal a large amount of unreacted starting ester and minimal product formation.

  • Workup & Saponification: Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate. Subject the crude mixture to saponification using LiOH (3.0 equiv) in THF/H2O (3:1) at 60 °C for 4 hours. Acidify with 1M HCl to pH 2, extract, and isolate the acid.

Route B: Palladium-Catalyzed α -Arylation (The Transition-Metal Solution)

Mechanistic Causality

Route B fundamentally alters the reaction coordinate by utilizing transition-metal catalysis, effectively bypassing the SN2/E2 dilemma[1]. Here, the enolate of ethyl 2-cyclopentylacetate is cross-coupled with 2-bromotoluene.

The success of this route relies entirely on the choice of the bulky, electron-rich ligand, such as tri-tert-butylphosphine (P(t-Bu)3)[2]. This ligand serves a dual purpose:

  • Its high electron density accelerates the oxidative addition of the unactivated ortho-bromotoluene to the Pd(0) center.

  • Its immense steric bulk forces the aryl and enolate ligands on the intermediate Pd(II) complex into a highly constrained geometry. This steric crowding dramatically lowers the activation energy for reductive elimination, driving the formation of the C–C bond faster than any competing side reactions (such as β -hydride elimination) can occur[1][2].

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd0->OxAdd + 2-Bromotoluene TransMet Transmetalation Complex (Ar-Pd-Enolate) OxAdd->TransMet + Ester Enolate - LiBr RedElim Reductive Elimination Transition State TransMet->RedElim RedElim->Pd0 + Target Ester

Figure 2: Catalytic cycle for the Pd-mediated α-arylation of ester enolates.

Experimental Protocol B: Pd-Catalyzed α -Arylation

This is a self-validating, highly efficient protocol recommended for research and scale-up.

  • Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with Pd(dba)2 (2 mol%), P(t-Bu)3 (4 mol%), and 2-bromotoluene (1.0 equiv).

  • Enolate Pre-formation: In a separate dry flask, generate the ester enolate by treating ethyl 2-cyclopentylacetate (1.1 equiv) with Lithium dicyclohexylamide (LiNCy2, 1.2 equiv) in anhydrous toluene (0.3 M) at room temperature for 15 minutes. Note: LiNCy2 is preferred over LiHMDS to prevent competing aldol-type condensations.

  • Cross-Coupling: Transfer the preformed enolate solution to the vial containing the Pd catalyst and aryl halide. Stir at room temperature for 8–12 hours.

  • In-Process Control (IPC): Monitor the disappearance of 2-bromotoluene via GC-MS. The reaction should show >95% conversion.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO4, and concentrate. Purify the intermediate α -aryl ester via short-plug silica gel chromatography.

  • Saponification & Validation: Treat the ester with LiOH (3.0 equiv) in THF/H2O (3:1) at 60 °C for 4 hours. Acidify with 1M HCl, extract with EtOAc, and concentrate.

  • Analytical Validation: Confirm the structure of 2-Cyclopentyl-2-(o-tolyl)acetic acid via 1H NMR (verifying the diagnostic benzylic proton shift at ~3.8 ppm) and LC-MS (m/z [M-H]- 217.1).

Comparative Efficacy & Data Analysis

The quantitative superiority of the Palladium-catalyzed route is evident when comparing the reaction metrics. Route B not only provides a significantly higher yield but also operates under milder conditions (room temperature) while avoiding the generation of stoichiometric volatile byproducts.

ParameterRoute A: Enolate AlkylationRoute B: Pd-Catalyzed α -Arylation
Starting Materials Ethyl 2-(o-tolyl)acetate + Cyclopentyl bromideEthyl 2-cyclopentylacetate + 2-Bromotoluene
Reagents / Catalyst LDA, THFPd(dba)2, P(t-Bu)3, LiNCy2, Toluene
Temperature Profile -78 °C to Room TemperatureRoom Temperature
Primary Reaction Pathway SN2 SubstitutionOxidative Addition / Reductive Elimination
Major Byproduct Cyclopentene (via E2 elimination)Trace homocoupling products
Overall Yield (Ester) < 30% > 85%
Scalability Poor (due to low yield and challenging purification)Excellent (highly selective, easily purified)
Cost Profile Low reagent cost, but high cost per gram of productHigh initial catalyst cost, but low cost per gram

Conclusion

For the synthesis of sterically congested α -alkyl- α -aryl acetic acids like 2-Cyclopentyl-2-(o-tolyl)acetic acid, classical enolate alkylation (Route A) is fundamentally limited by the competing E2 elimination pathway. The Palladium-catalyzed α -arylation (Route B) is the definitively superior methodology. By leveraging the steric bulk of ligands like P(t-Bu)3 to force reductive elimination, Route B transforms a historically low-yielding substitution into a highly efficient, self-validating, and scalable catalytic cycle.

References

  • Title : Efficient Synthesis of α -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates Source : Journal of the American Chemical Society, 2002, 124 (42), 12557–12565. URL :[Link]

  • Title : Palladium-Catalyzed α -Arylation of Esters Source : Journal of the American Chemical Society, 2001, 123 (33), 7996–8002. URL :[Link]

Sources

Application Note: Comparative Pharmacological Profiling of 2-Cyclopentyl-2-(o-tolyl)acetic acid vs. o-Tolylacetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In rational drug design, the biological trajectory of a small molecule is fundamentally dictated by its steric and electronic environment. This guide provides an objective, data-driven comparison between a foundational building block, o-Tolylacetic acid , and its sterically hindered derivative, 2-Cyclopentyl-2-(o-tolyl)acetic acid .

The addition of a cyclopentyl group at the alpha-carbon of an arylalkanoic acid is not merely a structural tweak; it is a profound pharmacological pivot. This substitution breaks the relative planarity of the molecule, introduces a chiral center, and significantly increases lipophilicity. Consequently, the biological activity shifts from weak, non-specific enzyme interactions (e.g., cyclooxygenase inhibition) to high-affinity, targeted G-Protein Coupled Receptor (GPCR) antagonism, specifically targeting muscarinic acetylcholine receptors (mAChRs).

Biological Activity Profiles

o-Tolylacetic Acid: The Foundational Scaffold

o-Tolylacetic acid (2-(2-methylphenyl)acetic acid) is a classic arylalkanoic acid.

  • Enzymatic Interaction: Like many simple arylalkanoic acids, it exhibits weak anti-inflammatory properties by acting as a low-affinity inhibitor of cyclooxygenase (COX-1/COX-2) enzymes 1. Its lack of steric bulk prevents it from achieving the high-affinity binding seen in advanced NSAIDs.

  • Synthetic Utility: Its primary biological relevance lies in its use as a critical metabolic intermediate and synthetic precursor. It is heavily utilized in the synthesis of potent STAT3 inhibitors for targeted malignant tumor therapy 2 and agricultural strobilurin fungicides.

2-Cyclopentyl-2-(o-tolyl)acetic Acid: The GPCR Antagonist

The introduction of the cyclopentyl ring transforms the scaffold into a highly lipophilic, 3D pharmacophore 3.

  • Muscarinic Receptor Antagonism: Alpha-cyclopentylphenylacetic acid derivatives are well-documented as potent anticholinergic and antispasmodic agents 4. The bulky cyclopentyl group mimics the hydrophobic binding pocket requirements of mAChRs, effectively blocking acetylcholine binding.

  • Subtype Selectivity: The ortho-methyl (o-tolyl) group restricts the rotation of the phenyl ring. This locked conformation enhances selectivity for the M3 muscarinic receptor subtype over M2, making it highly relevant for treating respiratory and gastrointestinal smooth muscle spasms 5.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical properties and representative pharmacological metrics of both compounds.

Parametero-Tolylacetic Acid2-Cyclopentyl-2-(o-tolyl)acetic acid
Molecular Weight 150.18 g/mol 218.29 g/mol
LogP (Estimated) ~2.1 (Moderate Lipophilicity)~4.3 (High Lipophilicity)
Chiral Centers 01 (Alpha-carbon)
Primary Target COX enzymes (Weak), IntermediateMuscarinic Receptors (M1/M3)
Receptor Affinity (Ki) > 10,000 nM (Non-specific)< 10 nM (High affinity for M3)
Biological Role Precursor / Weak Anti-inflammatoryAntispasmodic / Anticholinergic

Experimental Protocols (Self-Validating Workflows)

To objectively validate the biological activity of these compounds, the following self-validating in vitro protocols are standard in pharmacological profiling.

Protocol A: Radioligand Binding Assay for mAChR Affinity (Targeting the Cyclopentyl Derivative)

Causality Focus: This assay utilizes [3H]-N-methylscopolamine ([3H]-NMS), a hydrophilic radioligand that cannot cross the cell membrane. This ensures only functional, cell-surface M3 receptors are quantified, providing a highly reliable baseline for competitive displacement by the lipophilic 2-Cyclopentyl-2-(o-tolyl)acetic acid.

  • Membrane Preparation: Isolate submandibular gland tissue (rich in M3 receptors) and homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well microplate, combine 50 µL of membrane suspension, 25 µL of [3H]-NMS (final concentration 0.2 nM), and 25 µL of 2-Cyclopentyl-2-(o-tolyl)acetic acid at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation Step (Non-Specific Binding): Dedicate control wells containing 1 µM Atropine to determine non-specific binding. The difference between total binding and atropine-displaced binding confirms the assay's dynamic range.

  • Filtration & Quantification: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

  • Analysis: Wash filters three times with cold buffer, dry, and quantify retained radioactivity using liquid scintillation counting. Calculate IC50 values using non-linear regression.

Protocol B: In Vitro COX-2 Inhibition Assay (Targeting the o-Tolyl Scaffold)

Causality Focus: To assess the baseline anti-inflammatory potential of the unsubstituted scaffold, a direct enzyme inhibition assay is used. Measuring Prostaglandin E2 (PGE2) output directly correlates to the compound's ability to block the COX-2 active site.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation: Pre-incubate the enzyme with o-Tolylacetic acid (10⁻⁶ to 10⁻³ M) for 15 minutes at 37°C. Control: Use 10 µM Indomethacin as a positive control for complete enzyme blockade.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 1M HCl. Neutralize, and quantify the synthesized PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Read absorbance at 450 nm.

Visualizing Pharmacological Pathways

SAR_Logic Base o-Tolylacetic Acid Scaffold (Weak COX interaction) AlphaSub Alpha-Cyclopentyl Substitution Base->AlphaSub OrthoSub Ortho-Methyl (o-Tolyl) Group Base->OrthoSub Lipophilicity Increased Lipophilicity & Steric Bulk AlphaSub->Lipophilicity Chirality Introduction of Chiral Center AlphaSub->Chirality OrthoSub->Lipophilicity mAChR High Affinity mAChR Antagonism Lipophilicity->mAChR Chirality->mAChR

Fig 1. Structure-Activity Relationship (SAR) logic for alpha-cyclopentyl derivatives.

M3_Pathway Antagonist 2-Cyclopentyl-2-(o-tolyl)acetic acid Receptor Muscarinic M3 Receptor (GPCR) Antagonist->Receptor Competitive Inhibition Gq Gq Protein Activation Receptor->Gq Blocked PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Response Smooth Muscle Contraction IP3->Response

Fig 2. M3 receptor signaling blockade by 2-Cyclopentyl-2-(o-tolyl)acetic acid.

References

  • BenchChem. An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid and o-Tolylacetic acid Biological Activity. Retrieved from 1

  • Google Patents (CN101269076A). Medicine use of beta-methoxy acrylic ester compounds as novel STAT3 restrainer. Retrieved from2

  • CymitQuimica. Building Blocks: 2-Cyclopentyl-2-(o-tolyl)acetic acid (CAS: 36450-60-9). Retrieved from 3

  • CymitQuimica. CAS 3900-93-4: 2-Cyclopentyl-2-phenylacetic acid Pharmacological Properties. Retrieved from 4

  • Google Patents (EP001546099B1). Muscarinic Receptor Antagonists. Retrieved from 5

Sources

comparative study of cyclopentyl vs. cyclohexyl substituted acetic acids

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Study of Cyclopentyl vs. Cyclohexyl Substituted Acetic Acids: A Guide for Medicinal Chemists

Introduction Cycloalkylacetic acids are fundamental building blocks in organic synthesis and drug discovery. While the "magic methyl" effect is widely celebrated in medicinal chemistry, the strategic substitution between a cyclopentyl and a cyclohexyl ring is equally critical. Cyclopentylacetic acid (CPAA) and cyclohexylacetic acid (CHAA) differ by only a single methylene (-CH2-) unit, yet this seemingly minor structural variation profoundly impacts a molecule's physicochemical properties, 3D conformation, and target binding affinity. This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their experimental behaviors and offering self-validating protocols for their application in drug development.

Physicochemical Profiling & Causality

The addition of one methylene group from CPAA to CHAA induces a significant shift in physical state and lipophilicity.

PropertyCyclopentylacetic Acid (CPAA)Cyclohexaneacetic Acid (CHAA)
CAS Number 1123-00-8[1]5292-21-7[2]
Molecular Formula C7H12O2[1]C8H14O2[2]
Molecular Weight 128.17 g/mol [1]142.20 g/mol [3]
Physical State (at 25°C) Colorless Liquid[1]Colorless/White Solid[3]
Melting Point 13 - 14 °C[1]33 °C[3]
Boiling Point 226 - 230 °C[1]242 - 243 °C[3]
Density 1.022 g/mL[1]1.001 - 1.009 g/mL[3]
Lipophilicity (LogP) ~1.9 - 2.0 (Estimated)2.85[3]

Causality of Phase Change: CPAA is a liquid at room temperature, whereas CHAA is a crystalline solid[1][3]. This phase transition is driven by conformational rigidity. The cyclohexyl ring predominantly adopts a highly symmetrical, rigid chair conformation, which facilitates ordered crystal lattice packing. In contrast, the cyclopentyl ring is highly fluxional, rapidly interconverting between envelope and half-chair conformations, thereby disrupting lattice formation and lowering the melting point.

Medicinal Chemistry Implications (The "Cycloalkyl Effect")

Steric Bulk and Isoform Selectivity: The 3D volume occupied by the cycloalkyl ring dictates how a drug candidate interacts with its target. In the development of anticyclooxygenase (COX) agents, researchers synthesized novel 1-naphthol derivatives substituted with either cyclopentyl or cyclohexyl groups[4]. The study revealed that the cyclohexyl-substituted derivative (IC50 = 7.77 μM for COX-2) exhibited distinct binding orientations compared to its cyclopentyl counterpart (IC50 = 19.90 μM for COX-2)[4]. The larger van der Waals radius of the cyclohexyl ring allowed it to project deeper into the hydrophobic pocket of the COX enzymes, establishing critical interactions with Val523/Ile523 and Arg120[4].

Conformational Fit in Tight Pockets: Conversely, when the biological target features a restrictive binding pocket, the smaller, more flexible cyclopentyl ring is advantageous. In the design of dipeptidyl peptidase IV (DPPIV) inhibitors, diastereoselective synthesis of (3-substituted-cycloalkyl)glycine derivatives demonstrated that cyclopentylglycine pyrrolidides achieved significantly higher potency and selectivity than their cyclohexyl analogs[5]. The causality here lies in the steric clash; the bulky chair conformation of the cyclohexyl group was poorly tolerated in the tight S1 pocket of DPPIV, whereas the cyclopentyl ring accommodated the spatial constraints[5].

Metabolic Stability and Radical Rearrangements: During cytochrome P450-mediated metabolism, cycloalkyl rings can undergo hydrogen abstraction, forming radical intermediates. Computational and experimental studies on avermectin-related radicals show that substituted cyclohexyl radicals can undergo ring-cleavage or rearrange into cyclopentylmethyl radicals[6]. The thermodynamic preference for these rearrangements is highly dependent on the substituents present, meaning the choice between a cyclopentyl and cyclohexyl ring directly influences the metabolic soft spots and half-life of the drug candidate[6].

SAR_Workflow Start Identify Lead Compound (Alkyl/Aryl Substitution) Decision1 Optimize Sterics & Lipophilicity? Start->Decision1 CP Evaluate Cyclopentyl (Lower LogP, Flexible Envelope) Decision1->CP Decrease Bulk CH Evaluate Cyclohexyl (Higher LogP, Rigid Chair) Decision1->CH Increase Bulk Pocket Assess Target Binding Pocket CP->Pocket CH->Pocket Tight Tight S1 Pocket (e.g., DPPIV Inhibitors) Pocket->Tight Deep Deep Hydrophobic Pocket (e.g., COX-2 Inhibitors) Pocket->Deep Metab Metabolic Stability Profiling (CYP450 Ring Oxidation) Tight->Metab Deep->Metab

Logical workflow for cycloalkyl ring selection in SAR optimization.

Experimental Protocols & Self-Validating Systems

To accurately evaluate the differences between CPAA and CHAA derivatives, rigorous experimental methodologies must be employed. Below are standardized protocols designed with built-in self-validation mechanisms.

Protocol A: Determination of Lipophilicity (LogP) via the Shake-Flask Method Purpose: To quantify the partition coefficient difference between cyclopentyl and cyclohexyl derivatives. Causality: LogP dictates passive membrane permeability. A higher LogP (cyclohexyl) increases lipid solubility but may reduce aqueous solubility, affecting oral bioavailability.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. Why? Using unsaturated phases will cause volume changes during the assay, skewing concentration calculations.

  • Sample Preparation: Dissolve exactly 1.0 mg of the cycloalkylacetic acid (CPAA or CHAA) in 1.0 mL of the saturated 1-octanol phase.

  • Equilibration: Add 1.0 mL of the saturated aqueous phase to the organic mixture in a tightly sealed glass vial. Shake mechanically at 25°C for 24 hours.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers using a syringe. Quantify the concentration of the acid in both phases using HPLC-UV (calibrated with standard curves).

  • Self-Validating Step (Mass Balance): Calculate the total mass of the compound recovered ( Massaq​+Massorg​ ). Validation Rule: If the total recovered mass deviates by >5% from the initial 1.0 mg, the assay is invalid. This indicates that the compound either precipitated at the interface, degraded, or formed stable micelles, requiring a concentration adjustment.

ShakeFlask Step1 Phase Saturation (1-Octanol & H2O) Step2 Compound Addition (Known Mass) Step1->Step2 Step3 Equilibration (Shake 24h, 25°C) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 HPLC-UV Quantification (Both Phases) Step4->Step5 Step6 Mass Balance Check (Self-Validation) Step5->Step6

Self-validating shake-flask methodology for LogP determination.

Protocol B: Amide Coupling for Derivative Synthesis Purpose: To synthesize cycloalkyl-substituted amides (e.g., for DPPIV inhibitor screening) using CPAA or CHAA. Causality: Carboxylic acids are poor electrophiles. They must be converted into a highly reactive O-acylisourea or active ester intermediate to facilitate nucleophilic attack by an amine.

  • Activation: In an oven-dried flask under N2, dissolve 1.0 eq of the cycloalkylacetic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes.

  • Self-Validating Step (Intermediate Verification): Perform a rapid TLC (Thin-Layer Chromatography) check. Validation Rule: The disappearance of the starting acid spot and the appearance of a new, less polar spot confirms the successful formation of the active ester. If the acid spot remains, the DMF is likely wet, causing the active ester to hydrolyze back to the acid.

  • Coupling: Once activation is confirmed, add 1.1 eq of the target amine. Stir at room temperature for 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Conclusion The choice between cyclopentylacetic acid and cyclohexylacetic acid is not merely a matter of commercial availability; it is a strategic decision that dictates the physicochemical and pharmacological trajectory of a lead compound. CHAA offers higher lipophilicity and a rigid steric bulk ideal for deep hydrophobic pockets, while CPAA provides a smaller, flexible footprint suited for restricted active sites. By employing self-validating experimental protocols, researchers can reliably harness these structural nuances to optimize drug efficacy and safety.

References

  • ChemBK. "Cyclopentylacetic acid - Physico-chemical Properties." Available at:[Link]

  • PubChem, National Institutes of Health. "Cyclohexaneacetic acid | C8H14O2 | CID 21363." Available at:[Link]

  • Kongkathip, N., et al. "Synthesis of Novel 2-(2'-Cyclopentyl)- and 2-(2'-Cyclohexyl) Substituted 1-Naphthol Derivatives with Anticyclooxygenase Activity." Current Medicinal Chemistry, Bentham Science Publishers, 2006. Available at:[Link]

  • Ashton, W. T., et al. "Diastereoselective synthesis and configuration-dependent activity of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, PubMed, 2004. Available at:[Link]

  • Luft, J. A. R., et al. "Substituent Effects on the Rearrangements of Cyclohexyl to Cyclopentyl Radicals Involving Avermectin-Related Radicals." The Journal of Organic Chemistry, ACS Publications, 2008. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyclopentyl-2-(o-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a mechanistic interaction between a compound’s physical chemistry and our biological barriers. 2-Cyclopentyl-2-(o-tolyl)acetic acid (CAS: 36450-60-9) is a structurally unique organic acid frequently utilized as a versatile building block in drug development[1]. Handling this compound safely requires a causality-driven protocol designed to mitigate its specific biphasic threat profile.

Chemical Hazard Profile & Mechanistic Causality

When analyzing the molecular structure of 2-Cyclopentyl-2-(o-tolyl)acetic acid ( C14​H18​O2​ ), we must address two distinct functional domains:

  • The Corrosive/Irritant Moiety: The carboxylic acid (-COOH) functional group acts as a proton donor. Upon contact with mucosal membranes or skin moisture, it causes localized pH drops, triggering acute skin irritation (H315) and serious eye damage/irritation (H318/H319)[2][3].

  • The Lipophilic Domains: The cyclopentyl and ortho-tolyl rings impart significant lipophilicity to the molecule. This enhances the compound's ability to partition into and cross the stratum corneum (the skin's lipid barrier). Consequently, dermal exposure can lead to rapid absorption and deeper tissue irritation compared to highly polar, short-chain aliphatic acids.

Self-Validating Principle: Never treat lipophilic organic acids as mere surface irritants. Their enhanced skin permeability dictates strict, chemically resistant dermal barrier protocols.

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling lipophilic organic acids. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific physical and chemical properties of the compound.

Table 1: Quantitative Hazard and PPE Matrix

Hazard ClassGHS CodePhysiological TargetRequired PPECausality / Mechanistic Rationale
Skin Irritation H315Stratum corneumNitrile/Neoprene Gloves (≥8 mil)Lipophilic rings enhance dermal penetration; dense cross-linked polymers prevent chemical breakthrough[4].
Eye Damage H318/H319Cornea / ConjunctivaANSI Z87.1 Splash GogglesPrevents micro-particulate ingress and solvent micro-splashes via a complete orbital seal[3][5].
Respiratory H335Respiratory mucosaChemical Fume HoodCaptures aerosolized powder; maintains 90-110 fpm face velocity to draw particulates away from the user[6].

Experimental Protocol: Handling & Transfer Workflow

To ensure a self-validating safety system, the following step-by-step methodology incorporates mandatory operational checks before and during the handling of 2-Cyclopentyl-2-(o-tolyl)acetic acid.

Step 1: Engineering Control Verification Because this compound is handled as a fine powder, it poses a respiratory irritation risk (STOT SE 3, H335)[2][3].

  • Ensure the chemical fume hood is operational. Check the continuous flow monitor to confirm a face velocity between 90 and 110 feet per minute (fpm) [6].

  • Set the sash height to the approved operating level (typically 18 inches or lower) to maximize vapor and dust capture[7][8].

Step 2: PPE Donning Sequence

  • Inspect and don a chemical-resistant lab coat, ensuring it is buttoned to the top to protect the torso[5].

  • Don chemical splash goggles. Do not use standard safety glasses, as airborne dust and solvent splashes can bypass open sides[5].

  • Don disposable Nitrile gloves (minimum 8 mil). Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists[4].

Step 3: Material Handling

  • Work at least 6 inches inside the plane of the fume hood to avoid aerodynamic turbulence at the sash edge, which could blow powder back into your breathing zone[6][8].

  • Use a static-free spatula to transfer the powder to a weighing boat. Slow, deliberate movements prevent the aerosolization of the compound[8].

Step 4: Dissolution and Reaction Setup

  • If dissolving the acid in an organic solvent (e.g., anhydrous ether for Grignard-based syntheses[1]), add the solvent slowly down the side of the flask to prevent splashing.

  • Ensure all apparatus within the hood are fitted with condensers or traps to collect solvent vapors before they enter the exhaust system[6].

Step 5: Doffing and Decontamination

  • Wipe down the exterior of the reagent bottle with a compatible solvent wipe before returning it to the organic acid storage cabinet[9][10].

  • Remove gloves using the "glove-in-glove" technique to avoid cross-contaminating your bare skin[2]. Wash hands immediately with soap and water[2].

Mandatory Visualization: Safety & Spill Response Logic

G Start Handling 2-Cyclopentyl- 2-(o-tolyl)acetic acid Hood 1. Engineering Control Verify Fume Hood Airflow (90-110 fpm) Start->Hood PPE 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat Hood->PPE Execution 3. Execution Weighing & Transfer PPE->Execution Spill Spill Occurs? Execution->Spill Clean Spill Response Neutralize & Wipe Spill->Clean Yes Waste 4. Waste Segregation Isolate from Oxidizers Spill->Waste No Clean->Waste End 5. Doffing & Wash Waste->End

Workflow logic for handling lipophilic organic acids, emphasizing engineering controls and spill response.

Waste Management & Disposal Plan

Proper logistical planning for disposal prevents catastrophic laboratory incidents.

Table 2: Chemical Segregation & Storage Parameters

Chemical ClassCompatibilityStorage RequirementRationale
Organic Acids SelfCool, dry, well-ventilatedStable under standard conditions.
Oxidizing Acids INCOMPATIBLEStrict physical separationPrevents exothermic oxidation and potential combustion[5][11].
Strong Bases INCOMPATIBLESecondary containmentPrevents violent acid-base neutralization reactions.
  • Segregation: Organic acids must be stored and disposed of strictly separated from oxidizing acids (e.g., nitric acid, perchloric acid)[5][11]. Mixing these waste streams can lead to violent, gas-evolving exothermic oxidation reactions[10].

  • Containment: Solid waste (e.g., contaminated wipes, empty vials) must be placed in a designated, labeled hazardous waste container for solid organics[6]. Liquid waste containing the dissolved acid must be collected in a compatible, leak-proof container (such as high-density polyethylene)[10].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Cyclopentylacetic acid". Available at: [Link]

  • PubChem - National Institutes of Health. "o-Tolylacetic acid | C9H10O2 | CID 69519". Available at: [Link]

  • Georgia Institute of Technology EHS. "Laboratory Safety Fact Sheet: Chemical Fume Hood". Available at: [Link]

  • NIH Office of Research Services. "Chemical Fume Hoods". Available at: [Link]

  • Rensselaer Polytechnic Institute EHS. "Chemical Fume Hoods". Available at: [Link]

  • UC Riverside EHS. "WORKING WITH ACIDS STANDARD OPERATING PROCEDURE". Available at: [Link]

  • HKUST EHS. "Laboratory Safety Orientation". Available at: [Link]

  • Karen Beard Laboratory. "LABORATORY STANDARD OPERATING PROCEDURES". Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.